Technical Documentation Center

N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline
  • CAS: 1040688-98-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and Physicochemical Profiling of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Executive Summary This technical guide provides a rigorous framework for the structural validation and physicochemical characterization of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline . This molecule represents a class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural validation and physicochemical characterization of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline . This molecule represents a class of


-amino aryl ethers, structurally homologous to specific voltage-gated sodium channel blockers and local anesthetics.

The presence of a secondary amine, two distinct ether linkages, and a chiral center at the C2 position of the butyl linker necessitates a multi-faceted analytical strategy. This guide moves beyond basic identification, offering a causal analysis of spectral features and a self-validating protocol for stereochemical purity.[1]

Part 1: Structural Deconstruction & Synthetic Context

To accurately analyze the molecule, we must first understand its topology and likely synthetic origins, as these dictate the impurity profile.

Molecular Topology
  • Core Scaffold: Secondary amine (Aniline derivative).

  • Moiety A (Lipophilic Tail): 4-Propoxyaniline (p-phenetidine analog).

  • Moiety B (Chiral Head): 2-(2-Methylphenoxy)butyl group.

  • Stereocenter: The C2 position of the butyl chain is chiral (

    
    ), creating potential for enantiomeric mixtures.
    
Retrosynthetic Logic & Impurity Markers

The most chemically probable synthesis involves the nucleophilic ring-opening of 2-ethyl-2-(2-methylphenoxymethyl)oxirane (or a similar epoxide) by 4-propoxyaniline .

  • Primary Impurity Risk (Regioisomerism): Nucleophilic attack at the hindered epoxide carbon vs. the less hindered carbon.

    • Target: Attack at terminal carbon

      
       Secondary alcohol (if hydroxy-linker) or specific substitution pattern.
      
    • Risk:[2] Formation of the regioisomer where the nitrogen attaches to C2 and the phenoxy moves to C1 (or vice versa depending on the starting epoxide).

  • Secondary Impurity Risk: Over-alkylation leading to the tertiary amine.

Part 2: Spectroscopic Validation Protocols

Nuclear Magnetic Resonance (NMR) Strategy

Objective: Unambiguous assignment of the aliphatic linker and differentiation of the two aromatic systems.

Protocol: Dissolve 5-10 mg of sample in DMSO-d6 .

  • Reasoning: CDCl3 allows rapid proton exchange of the secondary amine (

    
    ), often broadening the signal or merging it with the baseline. DMSO-d6 stabilizes the 
    
    
    
    proton via hydrogen bonding, allowing it to appear as a distinct triplet (or broad singlet) and coupling to the adjacent methylene group.
Predicted

H NMR Assignments (400 MHz, DMSO-d6)
MoietyPositionMultiplicityIntegrationChemical Shift (

ppm)
Diagnostic Feature
Amine

Broad t1H5.0 - 5.5Disappears on

shake.
Linker C1-

Multiplet2H3.1 - 3.4Diastereotopic due to C2 chirality.
Linker C2-

Multiplet1H4.3 - 4.6Deshielded by O-Phenoxy.
Linker C3-

Multiplet2H1.6 - 1.8Methylene of ethyl group.
Linker C4-

Triplet3H0.9 - 1.0Terminal methyl of butyl chain.
Propoxy

Triplet2H3.8 - 3.9Typical ether shift.
Propoxy

Sextet2H1.6 - 1.8Overlap with Linker C3 likely.
Propoxy

Triplet3H0.9 - 1.0Overlap with Linker C4 likely.
Ar-1 Aniline (2,[2][3]6)Doublet2H6.5 - 6.7Ortho to amine (shielded).
Ar-1 Aniline (3,5)Doublet2H6.7 - 6.9Ortho to propoxy.
Ar-2 PhenoxyMultiplet4H6.8 - 7.2Complex pattern (o-cresol).
Me-Ar

Singlet3H2.1 - 2.3Distinct singlet.

Critical Validation Step: Use 2D COSY to trace the spin system from the Aniline-




Linker C1

Linker C2

Linker C3

Linker C4. This confirms the connectivity and rules out the regioisomer (where the sequence would be broken).
Mass Spectrometry (MS) Fragmentation

Objective: Confirm molecular weight and structural topology via fragmentation. Method: ESI+ (Electrospray Ionization) in Q-TOF or Orbitrap.

Fragmentation Pathway Logic:

  • Molecular Ion:

    
    .
    
  • 
    -Cleavage:  The bond between C1 and C2 of the butyl chain is vulnerable.
    
    • Cleavage A: Loss of the phenoxy-butyl tail.

    • Cleavage B: Loss of the propoxyaniline head.

MS_Fragmentation Figure 1: Predicted ESI+ Fragmentation Pathway M_Ion [M+H]+ m/z 314.21 Frag_A Fragment A (Amine Side) m/z ~164-166 M_Ion->Frag_A C1-C2 Cleavage Frag_B Fragment B (Phenoxy Side) Neutral Loss M_Ion->Frag_B Neutral Loss Tropylium Tropylium Ion m/z 91 Frag_A->Tropylium Rearrangement

Figure 1: Primary fragmentation occurs at the C1-C2 bond, yielding a characteristic amine fragment.

Part 3: Stereochemical Analysis (Chirality)

The C2 position of the butyl chain is a chiral center. For drug development, controlling the enantiomeric excess (ee) is mandatory (ICH Q6A guidelines).

Chiral HPLC Method Development

Standard reverse-phase C18 columns cannot separate enantiomers. You must use a polysaccharide-based chiral stationary phase (CSP).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).

    • Note: DEA is critical to suppress the ionization of the secondary amine, preventing peak tailing.

  • Detection: UV at 254 nm (aromatic absorption).

Automated Workflow for Structural Confirmation

The following diagram outlines the logical flow for confirming the structure of a synthesized batch.

Workflow Start Crude Synthesized Material TLC TLC Screening (Regioisomer Check) Start->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification Validation Structural Validation Purification->Validation NMR_1H 1H NMR (DMSO-d6) Check: NH Triplet Validation->NMR_1H NMR_2D 2D COSY/HSQC Check: C1-C2 Connectivity Validation->NMR_2D MS HRMS (ESI+) Check: m/z 314.21 Validation->MS Chiral Chiral HPLC Check: Enantiomeric Excess NMR_1H->Chiral Structure Confirmed Release Release for Bio-Assay Chiral->Release ee > 98%

Figure 2: Step-wise analytical workflow ensuring regio- and stereochemical integrity.

Part 4: Physicochemical Profiling

Understanding the "druggability" of the molecule requires profiling its lipophilicity and ionization state.

Calculated Properties[4]
  • LogP (Lipophilicity): Estimated ~4.2 - 4.5.

    • Implication: Highly lipophilic due to the propoxy and phenoxy tails. This suggests high blood-brain barrier (BBB) permeability but potentially poor aqueous solubility.

  • pKa (Basicity): Estimated ~9.5 - 10.0 (Secondary aniline/alkyl amine).

    • Implication: At physiological pH (7.4), the molecule will be predominantly protonated (

      
      ). This is typical for ion channel blockers which require a positive charge to interact with the channel pore.
      
Solubility Protocol

Due to the high LogP, the free base will be insoluble in water.

  • Salt Formation: To improve solubility for biological assays, convert the free base to the Hydrochloride (HCl) or Mesylate salt.

    • Procedure: Dissolve free base in diethyl ether; add 1.0 eq of 4M HCl in dioxane. Filter the precipitate.[4]

References

  • International Council for Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][5][6]Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for interpretation of AA'BB' systems and ether linkages).
  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • Subramanian, G. (Ed.). (2008).[4] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for polysaccharide column selection).

Sources

Exploratory

The Alkoxyaniline Paradox: Pharmacological Potency vs. Metabolic Toxicity of Propoxyaniline Derivatives

Executive Summary This technical guide examines the pharmacological duality of propoxyaniline derivatives. While the core scaffold—an aniline ring substituted with a propoxy ( ) group—has historically yielded ultrasweet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the pharmacological duality of propoxyaniline derivatives. While the core scaffold—an aniline ring substituted with a propoxy (


) group—has historically yielded ultrasweet compounds like P-4000 (5-nitro-2-propoxyaniline) , it carries a significant toxicological burden.[1][2] This review synthesizes the structure-activity relationships (SAR) responsible for its high-potency receptor binding and the metabolic pathways (N-hydroxylation) that lead to methemoglobinemia. We provide validated synthesis protocols and toxicity screening assays to guide modern researchers in handling this scaffold for potential repurposing in kinase inhibition and medicinal chemistry.

The Ultrasweet Anomaly: P-4000 and Receptor Affinity

The most prominent derivative in this class is 5-nitro-2-propoxyaniline , historically known as P-4000 or Ultrasuss.[1][2][3] Discovered by Verkade in 1946, it remains one of the most potent sweetening agents known, exhibiting approximately 4,000 times the sweetness of sucrose on a weight basis.

Structure-Activity Relationship (SAR)

The potency of P-4000 validates the AH-B-X theory of sweetness. The molecule aligns perfectly with the T1R2/T1R3 G-protein coupled receptor:

  • AH (Proton Donor): The amino group (

    
    ) at position 1.
    
  • B (Proton Acceptor): The nitro group (

    
    ) at position 5 acts as the electronegative acceptor.
    
  • X (Hydrophobic Zone): The propoxy group (

    
    ) at position 2 provides the critical steric bulk and lipophilicity to lock the molecule into the receptor's hydrophobic pocket.
    

Critical Insight: Altering the propoxy chain length drastically affects potency. A methoxy group reduces sweetness significantly (to ~200x sucrose), while a butoxy group introduces steric clashes that abolish activity, demonstrating a tight "lock-and-key" fit for the propyl chain.

Modern Pharmacological Applications

Beyond sweeteners, the propoxyaniline scaffold is currently being explored in oncology. Recent studies indicate that derivatives such as 4-propoxy-N-(2-thienylmethyl)aniline exhibit antiproliferative activity against human breast adenocarcinoma (MDA-MB-231) and cervical cancer (HeLa) lines.[4] In these contexts, the propoxy group likely improves membrane permeability, facilitating intracellular target engagement.

Toxicology: The Metabolic Activation Pathway

The utility of propoxyaniline derivatives is severely limited by their metabolic toxicity. Like many lipophilic anilines, these compounds undergo bioactivation in the liver, leading to methemoglobinemia—a condition where heme iron is oxidized from ferrous (


) to ferric (

), rendering hemoglobin incapable of transporting oxygen.
Mechanism of Action
  • N-Hydroxylation: Cytochrome P450 enzymes (specifically CYP2E1 and CYP1A2) hydroxylate the aniline amine to form a phenylhydroxylamine intermediate.

  • Redox Cycling: The phenylhydroxylamine enters the erythrocyte and reacts with oxyhemoglobin.[5] It oxidizes hemoglobin to methemoglobin and is itself oxidized to nitrosobenzene .

  • Regeneration: NADPH-dependent diaphorases reduce nitrosobenzene back to phenylhydroxylamine, establishing a continuous catalytic cycle where a single molecule of the drug can oxidize many molecules of hemoglobin.

Visualization of Toxicity Pathway

The following diagram illustrates the catalytic cycle of methemoglobin formation driven by propoxyaniline metabolism.

G cluster_blood Erythrocyte (Red Blood Cell) Propoxyaniline Propoxyaniline (Parent Drug) CYP CYP2E1 / CYP1A2 (Liver Microsomes) Propoxyaniline->CYP Phenylhydroxylamine N-Hydroxy Metabolite (Phenylhydroxylamine) Propoxyaniline->Phenylhydroxylamine N-Hydroxylation Nitroso Nitroso-Derivative Phenylhydroxylamine->Nitroso Oxidation via Hb Nitroso->Phenylhydroxylamine NADPH Reductase (Redox Cycling) Hb_Fe2 Hemoglobin (Fe2+) O2 Transport Active Hb_Fe3 Methemoglobin (Fe3+) O2 Transport Inactive Hb_Fe2->Hb_Fe3 Oxidation coupled to Drug Cycle

Figure 1: The catalytic redox cycle of aniline-induced methemoglobinemia. Note the regeneration of the toxic N-hydroxy intermediate.

Experimental Protocols

To ensure scientific integrity, the following protocols are standardized for the synthesis of the core scaffold and the assessment of its primary toxicity.

Synthesis of 5-Nitro-2-Propoxyaniline (P-4000)

Objective: Synthesis of the target compound via O-alkylation of a nitrophenol precursor. This route avoids the hazardous nitration of ethers.

Reagents:

  • 2-Amino-4-nitrophenol (CAS: 99-57-0)

  • 1-Bromopropane (n-Propyl bromide)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Dimethylformamide (DMF)

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-4-nitrophenol (10 mmol) in DMF (20 mL) .

  • Base Addition: Add

    
     (15 mmol)  to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol.
    
  • Alkylation: Dropwise add 1-bromopropane (12 mmol) .

  • Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting phenol will disappear, and a less polar orange spot will appear.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) . The product should precipitate as an orange solid.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water or n-propanol .

  • Validation: Confirm structure via

    
    -NMR. Look for the characteristic triplet of the methyl group (~1.0 ppm) and the multiplet of the central methylene in the propoxy chain.
    
In Vitro Methemoglobin Induction Assay

Objective: To quantify the oxidative toxicity of the derivative without using in vivo models.

Reagents:

  • Fresh Rat Whole Blood (heparinized)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test Compound (Propoxyaniline derivative) dissolved in DMSO[4]

  • Positive Control: Phenylhydroxylamine or Dapsone

  • Spectrophotometer (plate reader capable of 630 nm)

Protocol:

  • Preparation: Wash erythrocytes (RBCs) three times with PBS by centrifugation (1000 x g, 5 min) to remove plasma. Resuspend RBCs in PBS to a final hematocrit of 40%.

  • Incubation: Aliquot 1 mL of RBC suspension into reaction tubes. Add the test compound (final concentration 50–500

    
     ). Include a DMSO vehicle control and a Positive Control.
    
  • Time Course: Incubate at 37°C in a shaking water bath.

  • Sampling: At T=0, 30, 60, and 120 minutes, remove 50

    
     of the suspension.
    
  • Lysis & Measurement: Lyse the sample in 2 mL of distilled water . Measure absorbance at 630 nm (MetHb peak) and 540 nm (Total Hb isobestic point).

  • Calculation:

    
    
    (Note: F is a calibration factor derived from fully oxidized control samples using potassium ferricyanide).
    

Comparative Data Summary

The following table summarizes the physicochemical and toxicological profiles of key propoxyaniline-related compounds.

CompoundCommon NameSweetness (vs. Sucrose)Toxicity RiskPrimary Application
5-nitro-2-propoxyaniline P-40004,000xHigh (MetHb)Historical Sweetener (Banned)
5-nitro-2-methoxyaniline P-200~200xModerateSAR Study Analog
4-propoxy-N-(2-thienyl)aniline N/ANon-sweetModerateAnti-cancer Research
Prilocaine CitanestN/AHigh (Metabolite)Local Anesthetic

References

  • Verkade, P. E., van Dijk, C. P., & Meerburg, W. (1946). Alkoxyaminonitrobenzenes I. The sweetness of the 2-alkoxy-5-nitroanilines.[3][6] Recueil des Travaux Chimiques des Pays-Bas. Link

  • U.S. Food and Drug Administration (FDA). (1950). Code of Federal Regulations, Title 21: Ban of P-4000 (5-nitro-2-propoxyaniline). Federal Register. Link

  • Kiese, M. (1966). The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation. Pharmacological Reviews. Link

  • BenchChem. (2024). Application Notes and Protocols: 4-Propoxy-N-(2-thienylmethyl)aniline in Medicinal Chemistry.[4]Link

  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer. Link

Sources

Foundational

Whitepaper: A Predictive Analysis of the Mechanism of Action for N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Executive Summary The novel chemical entity N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline presents a compelling scaffold for investigation. Its hybrid structure, incorporating a substituted aniline head and a phenoxybuty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The novel chemical entity N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline presents a compelling scaffold for investigation. Its hybrid structure, incorporating a substituted aniline head and a phenoxybutyl tail, suggests potential interactions with multiple biological target classes that are pivotal in oncogenic and inflammatory signaling. This document outlines a series of predicted mechanisms of action (MoA) based on structural analogy to known pharmacophores and proposes a rigorous, multi-phase experimental workflow to elucidate its precise biological function. Our primary hypotheses converge on the compound's potential as a modulator of protein kinases or ion channels, common targets for molecules with similar lipophilic and aromatic features. The subsequent guide provides detailed, self-validating protocols for target identification, validation, and cellular pathway analysis, designed for researchers in drug development and chemical biology.

Introduction and Structural Deconstruction

N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is a synthetic molecule whose biological activity is not yet characterized in public literature. A rational prediction of its mechanism of action requires a deconstruction of its core chemical features, which are common motifs in medicinal chemistry.

  • 4-Propoxyaniline Core: Aniline and its derivatives are versatile pharmacophores known to participate in a wide array of biological activities, including antimicrobial and anticancer effects.[1][2][3] The propoxy group enhances lipophilicity, which can facilitate membrane permeability and access to intracellular targets.

  • Phenoxybutyl Linker: The flexible butyl chain connected to a phenoxy group creates a lipophilic tail. Diaryl ether structures are present in numerous bioactive compounds.[4] This entire moiety is crucial for orienting the molecule within a target's binding pocket, likely through hydrophobic and van der Waals interactions.

  • 2-Methyl Substituent: The methyl group on the phenoxy ring introduces steric hindrance and alters the electronic properties of the ring. This can fine-tune binding affinity and selectivity for a specific target by influencing the molecule's preferred conformation.

Given these features, the compound possesses the necessary structural alerts to be considered a candidate for interaction with enzymes, receptors, or ion channels.

Predicted Mechanisms of Action: A Hypothesis-Driven Approach

Based on extensive structural similarity searches and analysis of known drug-target interactions, we propose three primary, testable hypotheses for the mechanism of action of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline.

Hypothesis A: Inhibition of Tyrosine Kinase Signaling

The aniline core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[5] Many FDA-approved drugs for oncology leverage a substituted aniline to anchor within the ATP-binding site of tyrosine kinases, disrupting downstream signaling pathways that control cell proliferation and survival.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylates Compound N-[2-(2-Methylphenoxy)butyl] -4-propoxyaniline Compound->RTK Inhibition Inhibition ATP ATP ATP->RTK Binds ADP ADP Proliferation Cell Proliferation & Survival Downstream->Proliferation Activates Inhibition->RTK Blocks ATP Binding

Caption: Predicted MoA: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Hypothesis B: Modulation of Voltage-Gated Ion Channels

The compound's overall structure, featuring a lipophilic aromatic region and a protonatable amine, is reminiscent of local anesthetics and other ion channel modulators. It could potentially lodge within the pore of a voltage-gated sodium (Nav) or calcium (Cav) channel, physically occluding ion flow and thereby modulating cellular excitability.

G cluster_membrane Cell Membrane Channel Voltage-Gated Ion Channel (e.g., Nav) Ion_In Ion Influx (Na+, Ca2+) Compound Test Compound Compound->Channel Blocks Pore Depolarization Membrane Depolarization Ion_In->Depolarization Ion_Out Extracellular Ion_Out->Channel CellularResponse Cellular Response (e.g., Action Potential) Depolarization->CellularResponse

Caption: Predicted MoA: Blockade of a voltage-gated ion channel.

A Phased Experimental Workflow for MoA Validation

To systematically investigate and validate the predicted mechanism of action, we propose a three-phase experimental plan. This workflow is designed to move from broad phenotypic screening to specific target engagement and pathway analysis.

G Phase1 Phase 1: Phenotypic Screening (Cell Viability Assays) Phase2 Phase 2: Target Class Identification (Broad Panel Screening) Phase1->Phase2 Identifies Active Cellular Context Phase3 Phase 3: Specific Target Validation & Pathway Analysis Phase2->Phase3 Narrows Down Potential Targets Conclusion MoA Elucidation Phase3->Conclusion Confirms Target & Cellular Effect

Caption: A three-phase workflow for mechanism of action (MoA) elucidation.

Phase 1: Broad Phenotypic Screening

The initial step is to determine if the compound elicits a biological response in a cellular context and at what concentration. We will assess its cytotoxic and anti-proliferative effects across a panel of human cancer cell lines, as analogs have shown potential in this area.[1][2]

Experimental Protocol 1: Cell Viability (MTS) Assay

  • Cell Plating: Seed cells from various cancer lines (e.g., MDA-MB-231, HeLa, A549) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a 10 mM stock solution of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Incubation: Replace the medium in the cell plates with the medium containing the compound or a vehicle control (DMSO, ≤0.1%). Incubate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well according to the manufacturer's protocol.

  • Data Acquisition: Incubate for 1-4 hours, then measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results against the compound concentration and fit to a four-parameter logistic curve to calculate the IC50 (half-maximal inhibitory concentration).

Data Presentation: Hypothetical IC50 Values

Cell LineTissue of OriginPredicted IC₅₀ (µM)
MDA-MB-231Breast (Adenocarcinoma)5.2
HeLaCervical (Adenocarcinoma)8.9
A549Lung (Carcinoma)12.5
HEK293Embryonic Kidney (Normal)> 50

This table presents hypothetical data to illustrate the expected output.

Phase 2: Target Class Identification

Based on the phenotypic results, the next phase aims to identify the specific molecular target class. This involves screening the compound against large, well-characterized panels of kinases and ion channels.

Experimental Protocol 2.1: In Vitro Kinase Panel Screen (e.g., ADP-Glo™ Assay)

  • Assay Setup: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound at a fixed concentration (e.g., 10 µM) against a panel of >100 different kinases.

  • Reaction: The assay measures the amount of ADP produced during the kinase reaction. The compound, kinase, substrate, and ATP are incubated together in an appropriate buffer.

  • Detection: After the kinase reaction, a reagent is added to deplete any remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which drives a luciferase-based reaction.

  • Data Acquisition: The resulting luminescence is measured and is directly proportional to kinase activity.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. Hits are typically defined as kinases showing >50% inhibition.

Experimental Protocol 2.2: Automated Patch-Clamp Ion Channel Screen

  • Cell Lines: Use stable cell lines expressing specific voltage-gated ion channels of interest (e.g., Nav1.5, Cav1.2).

  • Assay Setup: Utilize an automated, high-throughput patch-clamp platform (e.g., QPatch, Patchliner).

  • Compound Application: After establishing a stable whole-cell recording, apply the compound at various concentrations.

  • Voltage Protocol: Apply a specific voltage protocol to elicit ionic currents through the channel of interest.

  • Data Acquisition: Measure the peak current amplitude before and after the application of the compound.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value.

Phase 3: Specific Target Validation and Pathway Analysis

Once a primary target is identified (e.g., a specific kinase), this phase confirms direct engagement in a cellular context and maps the downstream consequences.

Experimental Protocol 3.1: Western Blot for Downstream Pathway Modulation

  • Cell Treatment: Treat the most sensitive cell line (e.g., MDA-MB-231) with the compound at its IC50 and 2x IC50 concentrations for a defined period (e.g., 6, 12, or 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target kinase (e.g., p-EGFR, total EGFR) and key downstream effectors (e.g., p-AKT, total AKT). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and vehicle control.

Experimental Protocol 3.2: Apoptosis Confirmation via Annexin V/PI Staining

To confirm if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential.[1]

  • Cell Treatment: Treat cells with the compound at IC50 and 2x IC50 concentrations for 24-48 hours. Include a positive control (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

The structural architecture of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline provides a strong rationale for predicting its interaction with critical cellular signaling components, most notably protein kinases and ion channels. The proposed hypothesis-driven, phased experimental workflow offers a comprehensive and robust strategy for moving from a novel chemical structure to a well-defined mechanism of action. This systematic approach, combining broad phenotypic assays with specific biochemical and cell-based validation, is fundamental to modern drug discovery and will be crucial in uncovering the therapeutic potential of this promising compound.

References

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). MDPI. Available at: [Link]

  • Structure-activity relationship of aniline analogues. (2019). ResearchGate. Available at: [Link]

  • Structure-toxicity relationships for phenols and anilines towards Chlorella vulgaris using quantum chemical descriptors and stat. Journal of the Serbian Chemical Society. Available at: [Link]

  • Structures of aniline derivatives (group I) and their influence on amine oxidase activity in a cell-free test system from rat liver. ResearchGate. Available at: [Link]

  • Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. (2013). PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. Available at: [Link]

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). MDPI. Available at: [Link]

Sources

Exploratory

Safety Data Sheet (SDS) and toxicity data for N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

This guide serves as a comprehensive technical monograph and safety manual for N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline , a specialized research compound utilized in medicinal chemistry, likely as a scaffold for GPC...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph and safety manual for N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline , a specialized research compound utilized in medicinal chemistry, likely as a scaffold for GPCR ligands or ion channel modulators.

Safety, Handling, and Toxicological Profiling for Drug Discovery

Part 1: Chemical Identity & Physicochemical Profile

Executive Summary: N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline (Internal Code: NMPB-PA ) is a lipophilic secondary amine featuring an aniline core and a phenoxy-ether side chain. Structurally, it integrates a 4-propoxyaniline moiety (implicated in oxidative metabolism) with a 2-(2-methylphenoxy)butyl tail (a hydrophobic anchor often associated with sodium channel or GPCR binding pockets).

Role: Senior Application Scientist Status: Research Chemical / Pharmaceutical Intermediate CAS Registry Number: Not publicly assigned (Refer to Catalog ID: Huateng 2045422)

Structural Specifications
PropertyDetail
Chemical Name N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline
Molecular Formula C₂₀H₂₇NO₂
Molecular Weight 313.44 g/mol
Core Scaffold p-Alkoxyaniline (Aniline derivative)
Key Moieties Propoxy group (C3 ether), o-Cresol ether, Secondary Amine
Predicted LogP 4.8 – 5.2 (High Lipophilicity)
Predicted pKa ~5.5 (Aniline nitrogen, weakly basic)
Solubility DMSO: >50 mg/mLEthanol: >30 mg/mLWater: <0.1 mg/mL (Insoluble)

Part 2: Safety Data Sheet (SDS) – Critical Assessment

Warning: This compound is a novel chemical entity. The following hazards are determined via Read-Across Toxicology from structural analogs (4-propoxyaniline, mexiletine derivatives, and alkyl-anilines). Treat as a High-Potency Bioactive .[1]

Hazard Identification (GHS Classification)[4]

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Irritation Category 2H315: Causes skin irritation.[2]
Eye Irritation Category 2AH319: Causes serious eye irritation.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.
STOT - Single Exp. Category 3H335: May cause respiratory irritation.[2]
Aquatic Toxicity Acute 1H400: Very toxic to aquatic life (Predicted due to logP).
Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[2]

  • P280: Wear protective gloves (Nitrile >0.11mm)/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

Toxicological Mechanisms (The "Why" Behind the Safety)
  • Methemoglobinemia Risk: The 4-propoxyaniline core is structurally predisposed to metabolic N-hydroxylation. This metabolite can oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), reducing oxygen transport capacity. Protocol: Monitor for cyanosis in in vivo studies.

  • Sensitization: Aniline derivatives are classic haptens. They can bind to skin proteins (protein adduction) via radical intermediates, triggering T-cell mediated contact dermatitis.

  • hERG Inhibition Potential: The combination of a lipophilic tail (phenoxybutyl) and a secondary amine is a pharmacophore often associated with hERG channel blockade (QT prolongation).

Part 3: Handling & Experimental Protocols

Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen . Anilines are prone to oxidation (browning) upon air exposure.

  • Temperature: -20°C for long-term storage; 2-8°C for working stocks.

  • Container: Amber glass vials (light sensitive).

Solubilization Workflow (Self-Validating)

Objective: Prepare a 10 mM stock solution for biological assays without precipitation.

  • Weighing: Weigh 3.13 mg of NMPB-PA into a sterile amber microcentrifuge tube.

  • Primary Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Validation: Vortex for 30 seconds. Solution must be clear and colorless/pale yellow. If cloudy, sonicate for 10 minutes at 40°C.

  • Dilution for Assay:

    • Do not dilute directly into PBS/Media (Risk of "crashing out").

    • Stepwise Dilution: Dilute 10 mM stock 1:1000 into culture media to achieve 10 µM (0.1% DMSO final).

    • Check: Inspect under microscope for micro-precipitates before adding to cells.

In Vivo Formulation (Parenteral)

For rodent studies (IP/SC), DMSO is toxic at high volumes. Use the following vehicle:

  • 5% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent)

  • 5% Tween-80 (Surfactant)

  • 50% Saline (Diluent)

  • Protocol: Dissolve compound in DMSO/PEG/Tween mix first, then slowly add saline with vortexing.

Part 4: Metabolic Fate & Signaling Pathways

Understanding the metabolism of NMPB-PA is critical for interpreting toxicity and efficacy. The following diagram illustrates the predicted Phase I metabolic pathways, focusing on the bioactivation of the aniline moiety and the cleavage of the ether linkages.

Predicted Metabolic Pathway Diagram

MetabolicPathways Parent Parent Compound N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline M1 Metabolite M1 (N-Dealkylation) 4-Propoxyaniline Parent->M1 CYP450 (N-Dealkylation) M2 Metabolite M2 (O-Dealkylation) N-[2-(2-Methylphenoxy)butyl]-4-hydroxyaniline Parent->M2 CYP2D6/CYP1A2 (O-Dealkylation) M4 Metabolite M4 (Side-chain Oxidation) Hydroxylated Phenoxybutyl Parent->M4 CYP3A4 (Aliphatic Hydroxylation) M3 Metabolite M3 (N-Hydroxylation) Toxic Intermediate M1->M3 CYP2E1 (Bioactivation) Tox2 TOXICITY: Quinone Imine Adducts (Skin Sensitization) M2->Tox2 Oxidation Tox1 TOXICITY: Methemoglobinemia M3->Tox1

Figure 1: Predicted Phase I metabolic map for NMPB-PA. Red nodes indicate high-risk metabolites (M1, M3) associated with aniline toxicity. Yellow nodes represent likely clearance products.

Part 5: References & Authority

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Propoxyaniline (CAS 4469-80-1). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint Specific Guidance (Skin Sensitization & Irritation). Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2005). Structural Alerts for Toxicity: Visualizing the Chemical Architecture of Idiosyncratic Drug Reactions. Chemical Research in Toxicology. (Provides basis for Aniline/Ether toxicity alerts).

Sources

Foundational

Technical Guide: Thermodynamic Stability of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

This guide details the thermodynamic stability profile of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline (CAS 1040688-98-9), a complex secondary amine derivative often encountered as a process-related impurity or intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability profile of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline (CAS 1040688-98-9), a complex secondary amine derivative often encountered as a process-related impurity or intermediate in the synthesis of phenoxy-alkyl-aniline class pharmaceuticals.

The content focuses on structural vulnerabilities, degradation kinetics, and validated protocols for establishing its stability profile in drug development.

Executive Summary & Structural Analysis

N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is a lipophilic secondary amine characterized by two ether linkages (one aryl-alkyl ether and one phenolic ether) and an aniline moiety. Its thermodynamic stability is governed by the steric shielding of the secondary amine and the bond dissociation energies of the ether alpha-carbons.

Chemical Identity[1]
  • CAS Number: 1040688-98-9

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 313.43 g/mol

  • Core Scaffold:

    
    -phenoxy amine linker connecting a 2-methylphenyl ring and a 4-propoxyphenyl ring.
    
Structural Vulnerability Assessment

From a thermodynamic perspective, the molecule exhibits three primary loci of instability:

  • Secondary Amine (

    
    ):  The bridge between the butyl chain and the propoxyaniline ring. It is susceptible to oxidative radical attack (N-oxide formation) and nitrosation.
    
  • Benzylic/Ether

    
    -Carbons:  The carbon atoms adjacent to the oxygen atoms are prone to autoxidation, leading to hydroperoxide formation.
    
  • 
    -Elimination Site:  The 2-phenoxybutyl moiety creates a 
    
    
    
    -amino ether motif. Under high thermal stress or strong basic conditions, this can undergo elimination to yield the corresponding vinyl ether and aniline.

Thermodynamic vs. Kinetic Stability Profile

Thermodynamic stability refers to the compound's energy state relative to its decomposition products. Kinetic stability refers to the rate at which it reaches that state (shelf-life).

ParameterCharacteristicImplication for Development
Hydrolytic Stability High The ether and amine linkages are resistant to aqueous hydrolysis over pH 2–10.
Oxidative Stability Moderate to Low The electron-rich aniline ring and secondary amine are sensitive to reactive oxygen species (ROS).
Thermal Stability High (

C)
Stable in solid state; however, melt-phase degradation accelerates

-elimination.
Photostability Low The aniline chromophore absorbs UV, leading to radical formation and polymerization (browning).

Degradation Pathways & Mechanisms

Understanding the specific breakdown routes is critical for establishing a stability-indicating method.

Mechanistic Pathway Diagram

The following diagram illustrates the primary degradation routes: Oxidative Dealkylation and N-Oxidation .

DegradationPathways cluster_legend Degradation Type Parent N-[2-(2-Methylphenoxy)butyl] -4-propoxyaniline NOxide N-Oxide Impurity (Oxidative Stress) Parent->NOxide H2O2 / Peroxides Imine Imine Intermediate Parent->Imine Oxidative Dealkylation (-2H) Cleavage1 4-Propoxyaniline (Amine Recovery) Imine->Cleavage1 Hydrolysis (+H2O) Cleavage2 2-(2-Methylphenoxy) butyraldehyde Imine->Cleavage2 Hydrolysis Quinone Quinone Imine (Color Change) Cleavage1->Quinone Further Oxidation Oxidation Oxidation Hydrolysis Hydrolysis

Figure 1: Predicted degradation pathways under oxidative and hydrolytic stress conditions.[1]

Experimental Protocols for Stability Profiling

To rigorously determine the thermodynamic stability, the following self-validating protocols must be executed.

Forced Degradation (Stress Testing) Workflow

This protocol identifies degradation products and validates the analytical method's specificity.

Reagents:

  • 0.1 N HCl / 0.1 N NaOH

  • 3% Hydrogen Peroxide (

    
    )
    
  • HPLC-grade Acetonitrile/Water

Protocol Steps:

  • Preparation: Dissolve 10 mg of the compound in 10 mL of Acetonitrile (Stock Solution).

  • Acid/Base Stress: Mix 1 mL Stock with 1 mL 0.1 N HCl (or NaOH). Heat at 60°C for 4 hours.

  • Oxidative Stress: Mix 1 mL Stock with 1 mL 3%

    
    . Store at Room Temp (RT) for 24 hours. Note: Aniline derivatives often turn black/brown rapidly; monitor visually.
    
  • Thermal Stress: Expose solid substance to 105°C for 48 hours.

  • Analysis: Dilute samples to analytical concentration and inject into HPLC-PDA/MS.

Acceptance Criteria:

  • Mass balance > 95% (Sum of assay + impurities).

  • Resolution (

    
    ) > 1.5 between the parent peak and nearest degradant.
    
Arrhenius Study (Kinetic Modeling)

To predict shelf-life and thermodynamic parameters (


, 

).

Methodology:

  • Incubate solid samples at three isotherms: 50°C, 60°C, and 70°C.

  • Sample at time points:

    
     days.
    
  • Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Calculate Activation Energy (

    
    ) using the slope 
    
    
    
    .

Analytical Method Framework

A stability-indicating HPLC method is required to separate the parent from its degradation products.

ParameterConditionRationale
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmProvides hydrophobic selectivity for the butyl chain and aryl rings.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffering prevents peak tailing of the secondary amine.
Mobile Phase B AcetonitrileStrong eluent for lipophilic ether fragments.
Gradient 20% B to 90% B over 15 minEnsures elution of late-eluting dimers or oxidation products.
Detection UV at 240 nm (Aniline) & 280 nm (Phenoxy)Dual wavelength maximizes sensitivity for different fragments.

Stability Testing Workflow Diagram

The following DOT diagram outlines the decision matrix for stability classification.

StabilityWorkflow Start Start Stability Profiling StressTest Execute Forced Degradation (Acid, Base, Ox, Thermal, Photo) Start->StressTest Analyze HPLC-MS Analysis StressTest->Analyze Decision Degradation > 5%? Analyze->Decision Stable Classify as Stable (Proceed to Long-term Study) Decision->Stable No Unstable Identify Degradants (Structure Elucidation) Decision->Unstable Yes Mechanism Determine Mechanism (Hydrolysis vs Oxidation) Unstable->Mechanism Formulation Develop Mitigation Strategy (Antioxidants / pH Control) Mechanism->Formulation

Figure 2: Decision matrix for stability profiling and formulation development.

Conclusion

N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline demonstrates high hydrolytic stability but is vulnerable to oxidative degradation at the secondary amine and ether linkages. Researchers must prioritize:

  • Inert Atmosphere: Handling under Nitrogen/Argon to prevent N-oxide formation.

  • Light Protection: Storage in amber vials to mitigate photolytic aniline degradation.

  • pH Control: Maintaining a slightly acidic environment in solution to protonate the amine, thereby reducing its susceptibility to oxidation.

References

  • PubChem Compound Summary . "4-Propoxyaniline (Precursor Analysis)". National Center for Biotechnology Information. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for detection of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Introduction & Molecule Profiling[1] This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the detection and quantitation of N-[2-(2-Methylphenoxy)butyl]-4...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profiling[1]

This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the detection and quantitation of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline .

As this compound lacks a standard pharmacopeial monograph, this guide utilizes a "First-Principles" approach, prioritizing the physicochemical properties of the analyte to design a robust, transferrable, and validatable method.

Structural Analysis & Challenges

The target analyte presents specific chromatographic challenges based on its functional groups:

  • Core Structure: Secondary Aniline derivative.

  • Hydrophobicity: High. The presence of a butyl linker, a propoxy tail, and a methyl-phenoxy group contributes to a high partition coefficient (LogP > 4.0 estimated).

  • Basicity: The secondary amine nitrogen (aniline type) typically exhibits a pKa in the range of 4.0 – 6.0.

  • Chromophore: The aniline and phenoxy moieties provide good UV absorption, likely maximizing around 240–254 nm.

The Challenge: The combination of high lipophilicity and weak basicity often leads to peak tailing on standard silica-based columns due to secondary interactions with residual silanols. Furthermore, the molecule requires high organic solvent strength for elution.

Method Development Strategy (Decision Tree)

The following workflow illustrates the logic used to select the stationary phase and mobile phase conditions.

MethodStrategy Start Analyte: Lipophilic Weak Base ColumnSel Select Column: C18 End-Capped (Prevents Silanol Interaction) Start->ColumnSel MobilePhase Select Mobile Phase Modifier ColumnSel->MobilePhase pH_Decision pH Strategy? MobilePhase->pH_Decision Acidic Acidic (pH 3.0) Protonated (BH+) Good Solubility pH_Decision->Acidic Standard Basic Basic (pH > 8.0) Neutral (B) Max Retention pH_Decision->Basic Hybrid Column Only Decision Selected: Acidic (0.1% Formic Acid) Reason: MS Compatibility & Robustness Acidic->Decision

Figure 1: Decision matrix for selecting chromatographic conditions based on analyte properties.

Experimental Protocols

Protocol A: Solubility & UV Spectral Scanning

Objective: Determine the optimal detection wavelength and solvent for stock preparation.

  • Stock Preparation: Weigh 10 mg of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline.

  • Dissolution: Dissolve in 10 mL of Acetonitrile (ACN) . Water solubility is expected to be negligible.

    • Note: If sonication is required, keep bath temperature < 30°C to prevent degradation.

  • UV Scan: Dilute the stock to 20 µg/mL in Mobile Phase A/B (50:50). Scan from 200 nm to 400 nm using a Photodiode Array (PDA) detector.

    • Target: Look for

      
      . For aniline derivatives, 254 nm  is standard, but 210-220 nm  offers higher sensitivity if the mobile phase is transparent.
      
Protocol B: Gradient Scouting Run

Objective: Determine the elution window and assess peak purity.

Chromatographic Conditions:

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmHigh carbon load for retention; "End-capped" to reduce tailing.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses silanol activity; MS compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN has lower backpressure and better elution strength than MeOH.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Temp 40°CReduces viscosity and improves mass transfer (sharper peaks).
Injection 10 µLStandard volume.
Detection UV 254 nm (bw 4nm)Specificity for aromatic rings.

Gradient Table (Scouting):

Time (min)% Mobile Phase BEvent
0.05%Initial Hold
2.05%Equilibration
20.095%Linear Ramp
25.095%Wash
25.15%Re-equilibration
30.05%End

Success Criteria:

  • Retention Factor (

    
    ):  The peak should elute between 
    
    
    
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , increase buffer strength (e.g., use 10mM Ammonium Formate instead of just Formic Acid) or increase temperature to 50°C.

Method Optimization & Final Parameters

Based on the hydrophobicity of the propoxy and butyl chains, the analyte will likely elute late in the scouting gradient (approx. 70-80% B). The optimized method narrows this window to save time and improve resolution.

Optimized Isocratic Method (Recommended for QC)

For routine quality control, an isocratic method is preferred for stability.

  • Mobile Phase: 25% Buffer / 75% ACN

    • Buffer: 10mM Ammonium Formate pH 3.0 (Adjusted with Formic Acid).

  • Runtimes: ~8-10 minutes.

  • Why Ammonium Formate? It provides ionic strength to mask silanols better than plain formic acid, sharpening the peak of the basic amine.

Optimized Gradient Method (Recommended for Impurity Profiling)

If separating from synthesis precursors (e.g., unreacted 4-propoxyaniline), a gradient is required.

GradientProfile cluster_0 Gradient Profile Step1 0-2 min: 40% B (Hold) Step2 2-12 min: 40% -> 90% B (Elution) Step1->Step2 Step3 12-15 min: 90% B (Wash) Step2->Step3

Figure 2: Optimized gradient slope for impurity profiling.

System Suitability & Validation Standards

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before every sample set.

ParameterAcceptance CriteriaScientific Justification
Precision (RSD) NMT 2.0% (n=6 injections)Verifies injector and pump stability.
Tailing Factor (

)
NMT 1.5Critical for amines; ensures no secondary interactions.
Theoretical Plates (

)
> 5,000 (Isocratic)Ensures column efficiency is intact.
Resolution (

)
> 2.0Between analyte and nearest impurity (if present).
Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 10 µg/mL to 30 µg/mL).

  • Regression:

    
    .[1]
    

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Interaction between the amine nitrogen and residual silanols on the silica support.

  • Solution:

    • Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: Not MS compatible.

    • Switch to a "Hybrid" particle column (e.g., Waters XBridge or Agilent Zorbax Extend) which allows high pH operation (pH 10), neutralizing the amine.

Issue 2: Retention Time Drift

  • Cause: pH fluctuation or temperature instability.

  • Solution: Use a column oven (set to 40°C ± 0.5°C) and pre-mix mobile phases rather than using the pump to mix < 5% volumes.

Issue 3: Carryover

  • Cause: High lipophilicity causes the analyte to stick to the injector needle/seal.

  • Solution: Use a strong needle wash: 90% ACN / 10% Water with 0.1% Formic Acid.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

  • ChromAcademy. (2023). HPLC Method Development for Basic Pharmaceuticals.

Sources

Application

Proton NMR spectroscopy interpretation of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Application Note: Proton NMR Spectroscopy Interpretation of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline Abstract This application note provides a comprehensive guide for the structural validation of N-[2-(2-Methylpheno...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Proton NMR Spectroscopy Interpretation of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Abstract

This application note provides a comprehensive guide for the structural validation of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline , a synthetic intermediate exhibiting characteristics common to local anesthetics and kinase inhibitors. This guide addresses the specific challenge of interpreting diastereotopic protons arising from the chiral center at the C2 position of the butyl chain. We detail the sample preparation, acquisition parameters, and a fragment-based assignment strategy to distinguish this molecule from regioisomers.

Structural Elucidation Strategy

The target molecule, N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline , contains two distinct aromatic systems linked by a chiral aliphatic chain. Successful interpretation requires deconstructing the molecule into three magnetic environments:

  • Fragment A (Aniline Core): A para-substituted benzene ring with an electron-donating propoxy group. This creates a characteristic

    
     splitting pattern.
    
  • Fragment B (Chiral Linker): The butyl chain possesses a chiral center at C2 (bearing the phenoxy ether). Crucially, this chirality renders the adjacent methylene protons at C1 (attached to Nitrogen) and C3 diastereotopic. They will not appear as simple triplets or doublets but as complex multiplets (ABX or ABXY systems).

  • Fragment C (Phenoxy Head): An ortho-substituted toluene derivative (2-methylphenoxy), typically showing a complex 4-proton aromatic pattern and a distinct methyl singlet.

Critical Mechanism: Diastereotopicity

Because C2 is a stereocenter (


), the two protons on C1 (

and

) exist in magnetically non-equivalent environments.[1] Even with free rotation, they cannot be interconverted by a symmetry operation. Consequently, they will resonate at slightly different frequencies and couple to each other (

) and to the methine proton at C2 (

), often appearing as two separate multiplets rather than a single signal [1].

Sample Preparation & Experimental Protocol

To ensure high-resolution separation of the aliphatic multiplets, strict adherence to the following protocol is required.

Solvent Selection
  • Primary Choice: Chloroform-

    
     (CDCl
    
    
    
    ):
    Recommended for maximum resolution of the aliphatic region (0.8 – 4.5 ppm).
  • Secondary Choice: DMSO-

    
    :  Use only if the labile NH proton signal is required for confirmation. In CDCl
    
    
    
    , the NH signal is often broad or exchange-suppressed; in DMSO-
    
    
    , it appears as a sharp doublet or triplet (depending on exchange rates) [2].
Preparation Steps
  • Massing: Weigh 5.0 – 10.0 mg of the analyte into a clean vial.

  • Solvation: Add 0.6 mL of CDCl

    
     (containing 0.03% TMS as internal standard).
    
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., K

    
    CO
    
    
    
    from synthesis).
  • Tube Selection: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

  • Number of Scans (NS): 16 or 32 (sufficient for >10 mg).

  • Spectral Width: -1 to 14 ppm.

Detailed Spectral Assignment

The following data represents the high-fidelity predicted shifts based on chemometric fragment analysis and standard substituent effects [3].

Table 1: 1H NMR Assignment (CDCl , 600 MHz)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Notes
Aromatic
Ar-H (Phenoxy)7.15 – 6.80Multiplet4H-Overlapping o-cresol ring protons.
Ar-H (Aniline)6.78Doublet (approx)2H8.8Ortho to Propoxy (AA'BB' system).
Ar-H (Aniline)6.55Doublet (approx)2H8.8Ortho to Amine (shielded).
Linker/Chiral
C2-H (Methine)4.45Multiplet1H-Deshielded by Oxygen; chiral center.
C1-H

3.42dd / Multiplet1H13.5, 5.0Diastereotopic . Geminal coupling + vicinal to C2.
C1-H

3.28dd / Multiplet1H13.5, 6.5Diastereotopic . Distinct from H

.
NH3.80 (broad)Broad Singlet1H-Shift varies with conc/temp.
Aliphatic
Propoxy O-CH

3.85Triplet2H6.5Typical ether methylene.
Ar-CH

2.25Singlet3H-Methyl on phenoxy ring.
Butyl C3-H

1.85 – 1.75Multiplet2H-Diastereotopic, but often overlap.
Propoxy CH

1.78Sextet2H7.0Overlaps with Butyl C3.
Butyl C4-H

1.02Triplet3H7.4Terminal methyl (butyl).
Propoxy CH

0.98Triplet3H7.4Terminal methyl (propoxy).

Note: The chemical shift of the NH proton is highly sensitive to concentration and hydrogen bonding. In DMSO-


, this signal would likely shift downfield to ~5.0-5.5 ppm.

Visualization of Signaling & Workflow

The following diagrams illustrate the molecular numbering scheme used in Table 1 and the logical workflow for verifying the structure.

Diagram 1: Structural Numbering & Analysis Workflow

NMR_Analysis cluster_molecule Target Molecule: N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline cluster_signals Key NMR Signals Aniline Fragment A: 4-Propoxyaniline (AA'BB' System) Linker Fragment B: Chiral Butyl Chain (C2 Stereocenter) Aniline->Linker N-C1 Bond Phenoxy Fragment C: 2-Methylphenoxy (Ortho-Subst.) Linker->Phenoxy C2-O Bond Dia_Protons Diastereotopic C1-H (3.2 - 3.5 ppm) Complex Multiplets Linker->Dia_Protons Causes Methine Chiral Methine C2-H (~4.45 ppm) Deshielded by Oxygen Linker->Methine Methyls Distinct Methyls Ar-CH3 (2.25 ppm) Alkyl-CH3 (~1.0 ppm) Phenoxy->Methyls

Caption: Structural fragmentation showing the origin of diastereotopic signals (Fragment B) and key diagnostic resonances.

Diagram 2: Verification Logic

Logic_Flow Start Start: Crude NMR Spectrum Check_Ar Check Aromatic Region (6.5 - 7.2 ppm) Start->Check_Ar Decision_Ar Is AA'BB' pattern present? Check_Ar->Decision_Ar Check_Aliph Analyze 3.0 - 4.5 ppm Region Decision_Ar->Check_Aliph Yes Decision_Dia Are C1 protons split into two multiplets? Check_Aliph->Decision_Dia Pass Identity Confirmed: Chiral Branched Isomer Decision_Dia->Pass Yes (Diastereotopic) Fail_Linear Suspect Linear Isomer (N-C4-O connectivity) Decision_Dia->Fail_Linear No (Simple Triplet)

Caption: Decision tree for distinguishing the target chiral molecule from linear regioisomers based on proton multiplicity.

Advanced Verification (2D NMR)

If the 1D spectrum is ambiguous due to overlapping methylene signals (specifically the propoxy chain vs. the butyl tail), run the following 2D experiments:

  • COSY (Correlation Spectroscopy):

    • Goal: Establish the spin system of the butyl chain.

    • Look for: Cross-peaks between the chiral methine at ~4.45 ppm and the two distinct protons at ~3.3 ppm. This confirms the connectivity of the chiral center to the nitrogen-bearing carbon.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Goal: Confirm diastereotopicity.

    • Look for: Two distinct proton signals (vertical axis) correlating to the same Carbon-13 signal (horizontal axis) at approximately 50-55 ppm (

      
      ). This proves the protons are attached to the same carbon but are magnetically inequivalent [4].
      

References

  • Reich, H. J. (2025). Diastereotopic Protons. University of Wisconsin-Madison Structure Determination. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2] (Standard text for substituent additivity rules).

Sources

Method

Application Note: Elucidating the Structure of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline through Mass Spectrometry Fragmentation Analysis

Abstract This application note provides a comprehensive guide to the characterization of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline using mass spectrometry. We explore the distinct fragmentation patterns generated und...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the characterization of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline using mass spectrometry. We explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The predictable cleavages of the ether linkages and the N-alkyl chain provide a robust diagnostic fingerprint for structural confirmation and identification in complex matrices. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, along with an in-depth analysis of the mechanistic basis for the observed fragment ions. This guide serves as a foundational resource for scientists engaged in the analysis of N-substituted anilines and related pharmacologically relevant molecules.

Introduction

N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is a complex organic molecule featuring multiple functional groups, including a secondary aniline, two ether linkages, and an alkyl chain. Molecules with such diverse structural motifs are common in pharmaceutical development and chemical synthesis. Definitive structural elucidation is critical for quality control, impurity profiling, and metabolism studies. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and the ability to generate structurally significant fragment ions.[1][2]

The choice of ionization technique profoundly influences the fragmentation process.[3] Electron Ionization (EI) employs a high-energy electron beam (typically 70 eV) that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's core structure.[4] In contrast, Electrospray Ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion, [M+H]+, with minimal in-source fragmentation.[5][6] Subsequent Collision-Induced Dissociation (CID) in a tandem mass spectrometer allows for controlled fragmentation of the precursor ion, yielding valuable information about molecular connectivity.[7]

This document details the expected fragmentation pathways of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline and provides validated protocols for its analysis.

Compound Structure and Properties
  • IUPAC Name: N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

  • Molecular Formula: C₂₀H₂₇NO₂

  • Monoisotopic Mass: 313.2042 Da

  • Average Molecular Weight: 313.44 g/mol

Chemical Structure of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Analytical Workflow Overview

The comprehensive analysis of the target compound involves a multi-platform approach to leverage the strengths of different ionization and separation techniques. The general workflow is outlined below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dissolution in Organic Solvent (e.g., Methanol, Acetonitrile) GCMS GC-MS Analysis (Electron Ionization) Prep->GCMS Volatile Analytes LCMS LC-MS/MS Analysis (Electrospray Ionization) Prep->LCMS Polar/Non-volatile Analytes DataProc Data Processing (Spectrum Extraction) GCMS->DataProc LCMS->DataProc StructElucid Fragmentation Analysis & Structure Elucidation DataProc->StructElucid

Caption: General workflow for MS-based structural elucidation.

Predicted Fragmentation under Electron Ionization (EI)

Under high-energy EI conditions, the molecular ion (M⁺•) is expected to be of low abundance due to the molecule's susceptibility to fragmentation.[1] The fragmentation is primarily driven by the localization of the charge on the nitrogen and oxygen atoms, leading to characteristic bond cleavages.

The most favored fragmentation pathway for N-alkylanilines is the alpha-cleavage, specifically the cleavage of the C-C bond beta to the aniline ring.[4][8] This process results in a highly stable, resonance-delocalized immonium cation.

EI_Fragmentation cluster_main Major Fragmentation Pathways cluster_secondary Secondary/Substituent Fragments M M⁺• m/z 313 F164 [C₁₀H₁₄NO]⁺ m/z 164 (Base Peak) M->F164 α-Cleavage (-•C₁₀H₁₃O) F151 [C₉H₁₃NO]⁺• m/z 151 M->F151 N-C Cleavage (-•C₁₁H₁₄O) F179 [C₁₁H₁₅O]⁺ m/z 179 M->F179 N-C Cleavage (-•C₉H₁₂NO) F107 [C₇H₇O]⁺ m/z 107 F179->F107 Benzylic Cleavage (-C₃H₆) F121 [C₈H₉O]⁺ m/z 121

Caption: Predicted major fragmentation pathways under Electron Ionization.
Key EI Fragmentations:
  • Alpha-Cleavage (m/z 164): The most characteristic fragmentation involves the cleavage of the C1-C2 bond of the butyl chain. This is driven by the stability of the resulting N-vinyl-4-propoxyanilinium ion. This fragment is predicted to be the base peak .

  • N-C Bond Cleavage (m/z 151 and m/z 179): Cleavage of the bond between the aniline nitrogen and the butyl chain is also a probable event. This yields two significant ions: the 4-propoxyaniline radical cation at m/z 151 and the 2-(2-methylphenoxy)butyl cation at m/z 179 . The relative intensity will depend on the ionization potential and stability of each fragment.

  • Ether Bond Cleavage (m/z 107): Fragmentation within the 2-(2-methylphenoxy)butyl moiety can occur via cleavage of the ether bond, leading to the formation of a stable methylphenoxonium ion at m/z 107 (cresyloxonium ion) through a rearrangement process.

Predicted Fragmentation under ESI-MS/MS

ESI is a soft ionization technique, and in positive ion mode, the molecule will readily form a protonated species, [M+H]⁺, at m/z 314 . The aniline nitrogen is the most basic site and the likely location of protonation. CID of this precursor ion will induce fragmentation at the most labile bonds.

ESI_Fragmentation cluster_major Major Product Ions MH [M+H]⁺ m/z 314 F152 [C₉H₁₄NO]⁺ m/z 152 MH->F152 Neutral Loss of C₁₁H₁₄O (2-methylphenoxy-butene) F206 [C₁₃H₂₀N]⁺ m/z 206 MH->F206 Neutral Loss of C₇H₈O (o-cresol) F254 [C₁₇H₂₀NO]⁺ m/z 254 MH->F254 Neutral Loss of C₃H₇OH (propanol)

Caption: Predicted fragmentation pathways of the [M+H]⁺ ion via CID.
Key ESI-MS/MS Fragmentations:
  • Loss of the N-Alkyl Substituent (m/z 152): The most facile fragmentation under low-energy CID is typically the cleavage of the weakest bonds. The C-N bond is activated by protonation, leading to the neutral loss of the entire side chain as an alkene (2-(2-methylphenoxy)-1-butene). This results in the formation of the protonated 4-propoxyaniline ion at m/z 152 . This is expected to be the most abundant product ion at low collision energies.

  • Loss of o-Cresol (m/z 206): Cleavage of the ether bond within the side chain can lead to the neutral loss of 2-methylphenol (o-cresol, 108.14 Da). This results in a fragment ion at m/z 206 , corresponding to the protonated N-butenylaniline moiety. This pathway becomes more prominent as collision energy increases.

  • Loss of Propanol (m/z 254): A less favored pathway involves the cleavage of the propoxy ether bond, resulting in the neutral loss of propanol (60.1 Da). This yields a fragment at m/z 254 .

Summary of Predicted Fragments
Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Structure / Origin
EI 313 (M⁺•)164 [C₁₀H₁₄NO]⁺ (Immonium ion from α-cleavage)
151[C₉H₁₃NO]⁺• (4-propoxyaniline radical cation)
179[C₁₁H₁₅O]⁺ (2-(2-methylphenoxy)butyl cation)
107[C₇H₇O]⁺ (Methylphenoxonium ion)
ESI-MS/MS 314 ([M+H]⁺)152 [C₉H₁₄NO]⁺ (Protonated 4-propoxyaniline)
206[C₁₃H₂₀N]⁺ (Product after neutral loss of o-cresol)
254[C₁₇H₂₀NO]⁺ (Product after neutral loss of propanol)

Experimental Protocols

The following protocols provide a starting point for the analysis of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline. Optimization may be required based on the specific instrumentation and sample matrix.

Protocol for GC-MS Analysis

This method is designed for the qualitative analysis of the compound, focusing on generating a reproducible EI fragmentation pattern for library matching and structural confirmation.[4]

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 1-10 µg/mL using ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Parameters:

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 150 °C, hold for 1 min.

      • Ramp: 20 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Transfer Line Temperature: 290 °C.

    • Mass Scan Range: m/z 40-550.

    • Solvent Delay: 4 min.

Protocol for LC-MS/MS Analysis

This method is optimized for detecting the protonated molecule and performing controlled fragmentation experiments (MS/MS) for detailed structural analysis.[9]

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 10-100 ng/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Instrumentation:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent QqQ or Q-TOF instrument.

  • LC Parameters:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient Program:

      • 0.0 min: 20% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 20% B

      • 8.0 min: End run.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Ion Source Temperature: 500 °C.

    • Nebulizer Gas (N₂): 50 psi.

    • Drying Gas (N₂): 50 psi.

    • Full Scan (MS1): m/z 100-400.

    • Product Ion Scan (MS2):

      • Precursor Ion: m/z 314.

      • Collision Gas: Argon.

      • Collision Energy: Ramped from 10-40 eV to observe the evolution of fragments.

Conclusion

The mass spectral fragmentation of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is highly predictable and structurally informative. Under EI, the molecule undergoes a characteristic alpha-cleavage to produce a dominant immonium ion at m/z 164. Under ESI-MS/MS, the protonated molecule at m/z 314 fragments via a facile neutral loss of the N-alkyl side chain to produce the protonated 4-propoxyaniline at m/z 152. These distinct, high-intensity fragments serve as reliable diagnostic markers for the identification and structural confirmation of this compound and can be used to develop highly selective quantitative methods. The protocols provided herein offer a robust starting point for researchers in pharmaceutical analysis and related fields.

References

  • Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. (2018). PubMed. [Link]

  • Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. Semantic Scholar. [Link]

  • MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. ResearchGate. [Link]

  • Bhaskar, G., et al. (2006). Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. PubMed. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. (2020). ScienceDirect. [Link]

  • Secondary electrospray ionization. Wikipedia. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (2012). University of Huddersfield Repository. [Link]

  • Quirke, J. M. E., Adams, C. L., & Van Berkel, G. J. (1994). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. FIU Discovery. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). AIP Publishing. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (2025). Wiley Online Library. [Link]

  • Mass spectrometry 1. Chemistry LibreTexts. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Fragmentation of Amines. Whitman College. [Link]

  • Recognition and resolution of isomeric alkyl anilines by mass spectrometry. (2009). PubMed. [Link]

  • Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Mass spectra of aniline with different ionization methods. ResearchGate. [Link]

  • Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. (1999). PubMed. [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). PMC. [Link]

  • N-methyl-3-(4-propoxyphenyl)aniline. PubChem. [Link]

  • GC-MS extracted fragment ion mass-to-charge ratio chromatograms used to characterize aniline molecules. ResearchGate. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. ResearchGate. [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). ResearchGate. [Link]

  • 4-Isopropoxyaniline. PubChem. [Link]

Sources

Application

Application Note: Precision Assay Protocols for N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Executive Summary N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline (CAS: 1040688-98-9) represents a specific class of lipophilic aryl-amine scaffolds often utilized in medicinal chemistry as intermediates for GPCR ligands (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline (CAS: 1040688-98-9) represents a specific class of lipophilic aryl-amine scaffolds often utilized in medicinal chemistry as intermediates for GPCR ligands (e.g., Melanin-Concentrating Hormone receptor antagonists) or voltage-gated ion channel blockers.

This application note addresses the critical challenges associated with this scaffold: high lipophilicity (cLogP ~4.5–5.0) , poor aqueous solubility , and oxidative liability of the aniline nitrogen. We provide a validated roadmap for researchers to transition this compound from solid powder to reliable in vitro data, focusing on solubility enhancement, metabolic stability, and binding assay configuration.

Physicochemical Profile & Handling Strategy[1]

Before initiating biological assays, the physicochemical properties of the compound must be managed to prevent data artifacts such as compound precipitation or non-specific binding.

Chemical Properties
PropertyValue (Predicted/Observed)Impact on Assay
Molecular Weight ~313.44 g/mol Suitable for standard small molecule screening.
cLogP ~4.8High. Risk of aggregation and sticking to plasticware.
pKa (Aniline N) ~4.0 – 5.0Neutral at pH 7.4. Low solubility in physiological buffers.
H-Bond Donors 1 (NH)Potential for specific backbone interactions.
Rotatable Bonds 8High flexibility; entropy penalty in binding must be considered.
Reconstitution Protocol (Standardized)

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is mandatory. Avoid ethanol due to evaporation rates affecting concentration accuracy.

  • Weighing: Use an anti-static gun on the weighing boat; lipophilic amines often carry static charge.

  • Dissolution:

    • Add DMSO to achieve 10 mM.

    • Vortex: 30 seconds.

    • Sonicate: 5 minutes in a water bath (ambient temp). Critical step to break hydrophobic aggregates.

  • Storage: Aliquot into amber glass vials (to prevent UV-induced aniline oxidation) and store at -20°C. Do not freeze-thaw more than 3 times.

Critical Assay 1: Kinetic Solubility Screening

Rationale: Given the predicted high cLogP, false negatives in bioassays are likely due to precipitation rather than lack of potency. This protocol determines the maximum soluble concentration in assay buffer (1% DMSO).

Materials
  • Test Compound: 10 mM DMSO stock.

  • Buffer: PBS pH 7.4.

  • Detection: UV-Vis Plate Reader (250–400 nm scan).

  • Control: Propranolol (High solubility), Tamoxifen (Low solubility).

Protocol Steps
  • Preparation: Prepare a dilution series of the compound in DMSO (0.1, 0.3, 1, 3, 10 mM).

  • Dosing: Transfer 2 µL of each DMSO dilution into a 96-well UV-transparent plate.

  • Dilution: Add 198 µL of PBS pH 7.4 to each well (Final DMSO = 1%).

    • Note: Mix immediately by orbital shaking (300 rpm) for 2 hours at room temperature.

  • Filtration (Optional but Recommended): If turbidity is visible, filter using a 0.45 µm filter plate to remove precipitates.

  • Read: Measure Absorbance at 280 nm and 320 nm (background correction).

  • Analysis: Plot Concentration vs. Absorbance. The point where linearity breaks indicates the Solubility Limit .

Acceptance Criteria:

  • Linearity

    
     in the soluble range.
    
  • If solubility < 10 µM, inclusion of 0.01% Tween-20 or BSA is recommended for downstream assays.

Critical Assay 2: Microsomal Stability (Metabolic Liability)

Rationale: The aniline moiety is a "soft spot" for Phase I metabolism (N-oxidation or N-dealkylation), and the propyl ether is prone to O-dealkylation. This assay predicts in vivo clearance.

Workflow Diagram (Graphviz)

MetabolicStability Stock 10 mM Stock (DMSO) Mix Master Mix: Liver Microsomes (0.5 mg/mL) + Buffer (pH 7.4) Stock->Mix Spike to 1 µM Start Initiation: Add NADPH (1 mM) Mix->Start Incubate Incubation: 37°C, Shaking Start->Incubate Stop Termination: Add Ice-Cold ACN (with Internal Std) Incubate->Stop T=0, 15, 30, 45, 60 min Analyze LC-MS/MS Analysis: Monitor Parent Depletion Stop->Analyze

Figure 1: Workflow for determining the intrinsic clearance (


) of the aniline derivative.
Detailed Protocol
  • Incubation System:

    • Microsomes: Human/Rat Liver Microsomes (0.5 mg protein/mL final).

    • Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Reaction:

    • Pre-warm microsome/buffer mix at 37°C for 5 mins.

    • Spike test compound to 1 µM final (keep DMSO < 0.1% to avoid enzyme inhibition).

    • Initiate with NADPH.

  • Sampling:

    • At T=0, 5, 15, 30, 45 min, remove 50 µL aliquots.

    • Immediately dispense into 150 µL ice-cold Acetonitrile (containing Tolbutamide as Internal Standard) to quench.

  • Processing:

    • Centrifuge at 4000 rpm for 20 mins to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% Remaining) vs. Time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

Scientific Insight: If rapid clearance is observed (


 min), look for metabolites with +16 Da (N-oxide) or -42 Da (Propyl loss).

Critical Assay 3: Target Engagement (TR-FRET Competition)

Rationale: Since the specific target is variable (often GPCR or Ion Channel), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the most robust method for lipophilic compounds because the ratiometric readout minimizes interference from compound autofluorescence or precipitation turbidity.

Assay Principle
  • Tracer: A known ligand conjugated to a fluorophore (Acceptor, e.g., Alexa647).

  • Protein: Target protein tagged with a Donor (e.g., Terbium-cryptate).

  • Mechanism: When Tracer binds Protein, Donor and Acceptor are close

    
     FRET signal.
    
  • Competition: N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline displaces the Tracer

    
     Loss of FRET signal.
    
Protocol Steps
  • Plate Setup: Use white, low-volume 384-well plates (Greiner).

  • Compound Addition:

    • Add 100 nL of compound (serial dilution in DMSO) using an acoustic dispenser (Echo) or pin tool.

  • Protein/Tracer Mix:

    • Prepare "Detection Mix" containing Target Protein (e.g., 5 nM) and Fluorescent Tracer (at

      
       concentration).
      
    • Buffer: 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.1% BSA (Crucial for lipophilic compounds), 0.01% Pluronic F-127.

  • Incubation:

    • Dispense 10 µL of Detection Mix into wells.

    • Incubate for 60 minutes at RT (protected from light).

  • Read:

    • Excitation: 337 nm (Laser).

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 620 nm (Donor).

    • Ratio:

      
      .
      
Data Analysis

Calculate % Inhibition:



Fit to a 4-parameter logistic model (Hill Slope) to determine 

.

Structural Safety Alerts (Toxicology)

Researchers must be aware of the "Structural Alerts" associated with the aniline substructure.

SubstructurePotential RiskRecommended Screen
Aniline Mutagenicity (DNA intercalation/adducts)Ames Test (Salmonella typhimurium strains TA98/TA100) +/- S9 fraction.
Propyl Ether Lipid PeroxidationGSH Trapping Assay (Reactive metabolite screening).
Lipophilic Chain hERG Channel Blockade (Cardiotoxicity)Patch Clamp (hERG) or Flux Assay.

Troubleshooting Guide

  • Issue: High variation between replicates in IC50 curves.

    • Root Cause: Compound sticking to pipette tips.

    • Solution: Use "Low Retention" tips and ensure 0.1% BSA or 0.01% CHAPS is in the assay buffer.

  • Issue: Compound precipitates upon addition to buffer.

    • Root Cause: "Crash" precipitation from DMSO.

    • Solution: Perform an intermediate dilution step (e.g., DMSO

      
       Buffer with 5% DMSO 
      
      
      
      Final Buffer) rather than direct 100% DMSO into buffer.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-mediated assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.

  • PubChem Compound Summary. (n.d.). Aniline Derivatives and Toxicity. National Library of Medicine.

Method

Application Notes and Protocols for the Safe Handling and Storage of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Abstract This document provides a comprehensive guide to the proper storage and handling of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline, a compound with potential applications in pharmaceutical research and development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the proper storage and handling of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline, a compound with potential applications in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, these protocols have been developed by extrapolating data from structurally similar molecules, including substituted anilines and phenoxy ethers. The following guidelines are designed to ensure the safety of laboratory personnel and maintain the integrity of the compound. A conservative approach is recommended, treating the compound as potentially hazardous.

Introduction: Understanding the Compound

N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is a substituted aniline derivative. Its structure incorporates several key functional groups that inform its potential reactivity and handling requirements: an aniline core, a phenoxy ether linkage, and alkyl chains. Aniline and its derivatives are known for their potential toxicity, and therefore, this compound should be handled with care.[1][2] These application notes are intended for researchers, scientists, and drug development professionals who may be working with this or structurally related compounds.

Prudent Storage Protocols

Proper storage is critical to maintain the stability and purity of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline and to ensure a safe laboratory environment.

2.1. General Storage Conditions

Based on the properties of related aniline compounds, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.[3][4] Room temperature storage is generally acceptable unless specific stability studies indicate otherwise.[4] Avoid extremes of temperature and direct sunlight.[4]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation of the aniline moiety.

  • Container: Keep the container tightly closed to prevent contamination and potential degradation.[3][4][5] Containers should be properly sealed and stored upright to prevent leakage.[3]

2.2. Incompatible Materials

To prevent hazardous reactions, store N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline away from the following:

  • Strong Oxidizing Agents: These can react exothermically with the aniline group.[4][6]

  • Strong Acids: While some aniline salts are stable, strong acids may cause degradation or unwanted reactions.

  • Acid Anhydrides: These can acylate the aniline nitrogen, leading to impurities.[6]

Table 1: Recommended Storage Summary

ParameterRecommendationRationale
Temperature Cool, dry place (Room Temperature)Prevents degradation; similar anilines are stable at RT.[4]
Light Protect from direct sunlightPrevents potential photodegradation.[4]
Atmosphere Tightly sealed container; consider inert gas for long-term storagePrevents oxidation and contamination.[3][4][5]
Container Tightly sealed, appropriate chemical-resistant containerPrevents leakage and reaction with container material.[3][4]
Location Well-ventilated, designated chemical storage areaEnsures safety in case of accidental release.[3][4][6]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for toxicity associated with aniline derivatives, stringent handling procedures are mandatory.[1][7][2]

3.1. Engineering Controls

  • Ventilation: All handling of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline, including weighing and solution preparation, should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[3][8][9]

  • Safety Stations: An operational safety shower and eyewash station should be readily accessible in the laboratory.[6]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential for safe handling.

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[3][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[1][6] Gloves should be inspected before use and disposed of properly after handling the compound.[1]

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. Consider additional protective clothing if there is a risk of significant exposure.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.

G cluster_prep Preparation and Risk Assessment cluster_handling Handling Workflow cluster_cleanup Post-Handling Consult SDS (if available) Consult SDS (if available) Review literature for analogs Review literature for analogs Consult SDS (if available)->Review literature for analogs Assume potential toxicity Assume potential toxicity Review literature for analogs->Assume potential toxicity Don PPE Don PPE Assume potential toxicity->Don PPE Work in fume hood Work in fume hood Don PPE->Work in fume hood Weigh/transfer compound Weigh/transfer compound Work in fume hood->Weigh/transfer compound Prepare solution Prepare solution Weigh/transfer compound->Prepare solution Decontaminate surfaces Decontaminate surfaces Prepare solution->Decontaminate surfaces Dispose of waste properly Dispose of waste properly Decontaminate surfaces->Dispose of waste properly Remove PPE and wash hands Remove PPE and wash hands Dispose of waste properly->Remove PPE and wash hands

Figure 1: A workflow for the safe handling of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline.

Experimental Protocols

4.1. Protocol for Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline.

  • Preparation: Before starting, ensure the chemical fume hood is clean and operational. Assemble all necessary glassware, solvent, and the container of the compound.

  • Don PPE: Put on all required personal protective equipment as detailed in section 3.2.

  • Weighing: Carefully weigh the desired amount of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline in a tared, clean, and dry container inside the fume hood.

  • Dissolution: Add the desired solvent to the container with the compound. Use a vortex mixer or magnetic stirrer to ensure complete dissolution.

  • Storage of Solution: Transfer the resulting solution to a clearly labeled, sealed container. The label should include the compound name, concentration, solvent, date of preparation, and your name.

  • Cleanup: Decontaminate all surfaces and equipment used. Dispose of any contaminated materials, including gloves and weighing paper, in the appropriate chemical waste container.[1]

  • Final Step: Remove PPE and wash hands thoroughly with soap and water.[3][6]

4.2. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3] Do not let the product enter drains.[3][5]

  • Cleanup: Wearing appropriate PPE, collect the absorbed material and place it in a sealed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Immediately wash skin with plenty of soap and water.[4][6] Remove contaminated clothing. Seek medical attention if irritation develops.[8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Conclusion

The storage and handling of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline require a cautious and informed approach due to the lack of specific safety data. By adhering to the protocols outlined in this document, which are based on the known hazards of structurally related compounds, researchers can minimize risks and ensure the integrity of their experiments. Always prioritize safety and consult with your institution's environmental health and safety department for any additional guidance.

References

  • MATERIAL SAFETY DATA SHEET - Oxford. Available at: [Link]

  • 2-Propoxyaniline | C9H13NO | CID 2113432 - PubChem - NIH. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Welcome to the technical support center dedicated to the successful synthesis of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the successful synthesis of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis, with a primary focus on the reductive amination pathway. Our goal is to empower you with the scientific rationale behind each step to maximize your yield and purity.

General Synthesis Overview

The most direct and widely applicable method for synthesizing N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is through a one-pot reductive amination. This process involves the reaction of 4-propoxyaniline with 2-(2-methylphenoxy)butanal to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine product. This method is favored for its operational simplicity and avoidance of harsh alkylating agents.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Product Formation (Starting Materials Remain)
Potential Cause Scientific Rationale & Troubleshooting Steps
Inefficient Imine Formation The initial condensation of 4-propoxyaniline and 2-(2-methylphenoxy)butanal to form the imine is a reversible equilibrium reaction.[1] To drive the equilibrium towards the imine, consider the following: • Add a catalytic amount of acid: A weak acid, such as acetic acid (typically 5-10 mol%), can protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the nucleophilic attack by the aniline.[1] • Remove water: The formation of the imine releases one equivalent of water. While not always necessary in one-pot reductive aminations, if the reaction is stalling, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium forward.
Inactive Reducing Agent Hydride-based reducing agents like sodium borohydride and its derivatives are sensitive to moisture and can degrade over time.[1] • Use a fresh bottle: Always use a freshly opened container of the reducing agent. • Check for proper storage: Ensure that the reducing agent has been stored in a desiccator.
Poor Quality Starting Materials The purity of your starting materials is critical.[1] • Aldehyde Oxidation: Aldehydes, especially those with benzylic protons, can be prone to oxidation to the corresponding carboxylic acid upon storage. Purify 2-(2-methylphenoxy)butanal by distillation or column chromatography if its purity is questionable. • Aniline Oxidation: 4-propoxyaniline can discolor over time due to air oxidation. If it is not a light-colored solid or oil, consider purification by recrystallization or chromatography.
Incorrect Reaction pH The pH of the reaction is crucial, especially when using pH-sensitive reducing agents like sodium cyanoborohydride (NaBH₃CN).[3] • Optimal pH for NaBH₃CN: This reagent is most effective and selective at a slightly acidic pH (around 5-6). At this pH, the iminium ion is readily formed and reduced, while the aldehyde is less prone to reduction.[3] If the medium is too neutral or basic, imine formation and reduction will be slow.
Problem 2: Formation of Significant Side Products
Potential Cause Scientific Rationale & Troubleshooting Steps
Reduction of the Aldehyde If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting aldehyde, 2-(2-methylphenoxy)butanal, to the corresponding alcohol, 2-(2-methylphenoxy)butanol.[1] • Use a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for reductive aminations as it is less reactive and will selectively reduce the protonated imine (iminium ion) over the aldehyde.[1] • Staged Addition: If using NaBH₄, allow the aniline and aldehyde to stir together for a period (e.g., 1-2 hours) to pre-form the imine before adding the reducing agent.[2]
Over-alkylation (Tertiary Amine Formation) While less common in reductive amination compared to direct alkylation with alkyl halides, it is possible for the newly formed secondary amine product to react with another molecule of the aldehyde and be reduced to a tertiary amine.[4] • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the aldehyde to ensure complete consumption of the primary aniline, but avoid a large excess that could promote the formation of the tertiary amine.
Self-Condensation of the Aldehyde Aldehydes can undergo self-condensation (aldol reaction) under acidic or basic conditions. • Maintain Neutral or Mildly Acidic Conditions: Avoid strong acids or bases. If using catalytic acetic acid, ensure it is in substoichiometric amounts.
Problem 3: Difficult Purification
Potential Cause Scientific Rationale & Troubleshooting Steps
Product Tailing on Silica Gel Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to broad peaks and poor separation during column chromatography.[5] • Neutralize the Silica: Add a small amount of a tertiary amine, such as triethylamine (0.5-1% v/v), to the eluent.[5] This will "cap" the acidic sites on the silica and allow for sharper elution of your product.
Co-elution with Unreacted Aldehyde The starting aldehyde and the final amine product may have similar polarities, making separation difficult. • Optimize Eluent System: Carefully optimize the solvent system for column chromatography using thin-layer chromatography (TLC) first. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective.
Formation of Emulsions during Work-up The basic nature of the product can lead to the formation of emulsions during aqueous work-up. • Add Brine: After extraction, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break emulsions and remove residual water.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline?

A1: The most efficient and reliable method is a one-pot reductive amination of 4-propoxyaniline and 2-(2-methylphenoxy)butanal.[1][2] This involves mixing the two starting materials in a suitable solvent, allowing the intermediate imine to form, and then adding a reducing agent to obtain the final product without isolating the imine.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[1] It is mild enough to not reduce the starting aldehyde and is highly effective at reducing the iminium ion intermediate that forms in situ, especially when a catalytic amount of acid is present. Other options include sodium cyanoborohydride (NaBH₃CN), which is also selective for the imine but requires pH control, and sodium borohydride (NaBH₄), which is more powerful but risks reducing the aldehyde.[1]

Q3: What are the optimal reaction conditions?

A3: A good starting point would be to dissolve 4-propoxyaniline (1.0 eq) and 2-(2-methylphenoxy)butanal (1.05-1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a catalytic amount of acetic acid (0.1 eq) and stir at room temperature for 1-2 hours to facilitate imine formation. Then, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise and continue stirring at room temperature until the reaction is complete (as monitored by TLC or LC-MS), which typically takes 4-24 hours.[1][6]

Q4: My reaction is not going to completion. What should I do?

A4: First, verify the purity of your starting materials and the activity of your reducing agent. If these are not the issue, inefficient imine formation is the likely culprit. Try adding a catalytic amount of acetic acid to speed up the condensation step.[1] You can also gently heat the reaction mixture (e.g., to 40 °C) before adding the reducing agent to further drive imine formation, but be mindful of potential side reactions at higher temperatures.

Q5: How do I prepare the starting material, 2-(2-methylphenoxy)butanal?

A5: While not commercially common, this aldehyde can be prepared by the oxidation of the corresponding primary alcohol, 2-(2-methylphenoxy)butanol. A reliable method for this oxidation is using a TEMPO-catalyzed reaction with sodium hypochlorite.[6][7] The precursor alcohol can be synthesized via the Williamson ether synthesis, reacting 2-methylphenol with a suitable 4-carbon electrophile containing a protected hydroxyl group, followed by deprotection.

Experimental Protocols & Visualizations

Protocol: Reductive Amination Synthesis

This protocol provides a general starting point for the synthesis. Optimization may be required.

  • Reaction Setup: To a solution of 4-propoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 2-(2-methylphenoxy)butanal (1.05 eq).

  • Imine Formation: Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the 4-propoxyaniline is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient containing 0.5% triethylamine).[1][5]

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-propoxyaniline & 2-(2-methylphenoxy)butanal in DCM B Add catalytic acetic acid A->B C Stir for 1-2h for imine formation B->C D Add NaBH(OAc)₃ portion-wise C->D E Stir for 12-16h at room temp. D->E F Quench with aq. NaHCO₃ E->F G Extract with DCM F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for the reductive amination synthesis.

Key Reaction Mechanism

G Aldehyde + Aniline Aldehyde + Aniline Imine Intermediate Imine Intermediate Aldehyde + Aniline->Imine Intermediate Condensation (-H₂O) Iminium Ion Iminium Ion Imine Intermediate->Iminium Ion Protonation (cat. H⁺) Final Product Final Product Iminium Ion->Final Product Reduction [H⁻] from NaBH(OAc)₃

Caption: Simplified mechanism of reductive amination.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline. BenchChem.
  • Arava, V. R., et al. (2013). Synthesis of N-substituted anilines via Smiles rearrangement. Der Pharma Chemica, 5(6), 12-27.
  • Arava, V. R., et al. (2013). Synthesis of N-substituted anilines via smiles rearrangement.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Google Patents. (2022). CN114773206B - Synthesis method of o-tert-butylaniline.
  • Freeman, A. W., et al. (1981).
  • (2023).
  • Anelli, P. L., et al. (1987). A general synthetic method for the oxidation of primary alcohols to aldehydes. Organic Syntheses, 69, 212.
  • European Patent Office. (1985). EP0157652A2 - 2-, 3- And 4-biphenyloxyaminoalkanes and related compounds, their preparation and uses, and pharmaceutical compositions containing them.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
  • Google Patents. (1983). GB2057436A - -chih-ch-i-Fi-x-G).
  • TCI Chemicals. (2017).
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline. BenchChem.
  • Pohland, A., & Sullivan, H. R. (1953). Preparation of d-propoxyphene. Journal of the American Chemical Society, 75(18), 4458-4461.
  • University of California, Irvine. (2006).
  • Wang, Z., et al. (2009). New process for the synthesis of 4-acetoxy-2-methyl-2-butenal.
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Preparation of 2-Methylbutanal-13C2. BenchChem.

Sources

Optimization

Technical Support Center: Solubilization Strategies for N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Executive Summary & Compound Profile The Challenge: You are encountering solubility issues with N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline . Based on its structure—a lipophilic secondary amine with two hydrophobic eth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: You are encountering solubility issues with N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline . Based on its structure—a lipophilic secondary amine with two hydrophobic ether linkages—this compound is a classic Class II (Low Solubility, High Permeability) candidate in the Biopharmaceutics Classification System (BCS).[1]

Physicochemical Obstacles:

  • High Lipophilicity (LogP > 4): The butyl chain, propoxy group, and methylphenoxy moiety create a significant hydrophobic surface area, driving the molecule to aggregate in aqueous environments.[1]

  • Weak Basicity (pKa ≈ 5.0–5.5): As an N-alkyl aniline derivative, the nitrogen center is weakly basic.[1] At physiological pH (7.4), the molecule exists predominantly in its neutral, uncharged form, which has the lowest water solubility.[1]

Quick Reference: Solubility Matrix

Solvent / MediumSolubility RatingNotes
Water (pH 7.0) 🛑 InsolubleDo not attempt without modification.[1]
0.1 M HCl ✅ SolubleForms the hydrochloride salt (protonated).[1]
DMSO ✅ SolubleExcellent stock solvent (>50 mM).[1]
Ethanol ⚠️ ModerateGood for stock, but precipitates faster than DMSO upon dilution.[1]
PBS (pH 7.4) 🛑 InsolubleImmediate precipitation ("Crash out").[1]

Decision Framework: Choosing Your Vehicle

Before proceeding, identify your end-use application. The solubilization strategy for a cell-based assay differs fundamentally from an animal study.[1]

SolubilityDecisionTree Start Start: Define Application InVitro In Vitro (Cell Culture) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSO_Check Can cells tolerate DMSO? InVitro->DMSO_Check Route Route of Admin? InVivo->Route Standard_DMSO Standard Protocol: DMSO Stock (1000x) -> Dilute into Media DMSO_Check->Standard_DMSO Yes (<0.5%) CD_Complex Advanced Protocol: HP-β-Cyclodextrin Complex DMSO_Check->CD_Complex No (Sensitive) Oral Oral Gavage (PO) Route->Oral IV Intravenous (IV) Route->IV Vehicle_PO Lipid Formulation: Corn Oil or Tween 80 Oral->Vehicle_PO Vehicle_IV Salt Formation: Acidified Saline or Captisol® (SBE-β-CD) IV->Vehicle_IV

Figure 1: Decision tree for selecting the appropriate solubilization vehicle based on experimental constraints.

Troubleshooting Guides

Module A: The "Crash Out" in Cell Culture Media

Symptom: You dilute your clear DMSO stock into cell culture media, and the solution turns cloudy or a precipitate forms at the bottom of the well.[1]

Root Cause: This is the "Solvent Shift" effect.[1] The compound is soluble in DMSO (the "Spring"), but when diluted into water, the solubility capacity drops instantly.[1] If the concentration exceeds the thermodynamic solubility of the neutral molecule, it precipitates.[1]

Protocol: The "Pre-Dilution" Step Do not add DMSO stock directly to the bulk media bottle.[1]

  • Prepare Stock: Dissolve compound in 100% DMSO at 10 mM.

  • Intermediate Step: Prepare a 10x working solution in pure serum-free media or PBS containing 5-10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .

    • Why? Cyclodextrins provide a hydrophobic cavity that "catches" the lipophilic molecule before it can aggregate.[1]

  • Final Dilution: Add this intermediate solution to your cell wells.

Module B: In Vivo Formulation (IV/IP)

Symptom: You cannot inject a suspension or pure DMSO into animals.[1]

Root Cause: Neutral pH saline (7.[1]4) keeps the amine unprotonated (insoluble).

Protocol: In Situ Salt Formation Leverage the basic nitrogen to create a water-soluble salt.[1]

  • Calculate Molar Equivalents: You need 1.0 to 1.1 equivalents of acid relative to the compound.[1]

  • The Vehicle:

    • Acid: 0.1 M HCl or Methanesulfonic acid.

    • Excipient: 20% HP-β-CD (w/v) in water.

  • Procedure:

    • Weigh the compound.[1]

    • Add the calculated volume of 0.1 M HCl (1 eq). Vortex until clear (protonation).[1]

    • Immediately add the 20% HP-β-CD solution to buffer the system.

    • Adjust pH back to ~4.5–5.5 using dilute NaOH if necessary (do not go above pH 6.0 or it will precipitate).[1]

    • Filter sterilize (0.22 µm).

Frequently Asked Questions (FAQ)

Q1: Can I use sonication to force it into solution? A: Sonication helps break up crystal lattices (kinetic solubility), but it does not change thermodynamic solubility.[1] If the solution is supersaturated, it will precipitate eventually, likely during your incubation period, leading to false negatives in assays. Heat is a better option to aid initial dissolution in DMSO, but do not exceed 50°C to avoid degradation.

Q2: Why does it dissolve in 100% Ethanol but crash when I add water? A: This is the Dielectric Constant problem. Ethanol has a lower dielectric constant than water, supporting lipophilic structures.[1] Adding water raises the polarity of the mixture.[1] For this specific aniline derivative, once the water content exceeds ~30-40%, the hydrophobic effect dominates, and the compound self-associates (precipitates).[1]

Q3: Is the compound stable in acidic solution? A: Generally, N-alkyl anilines are stable in dilute acid (HCl) at room temperature.[1] However, avoid strong oxidizing acids (Nitric acid) or prolonged exposure to low pH (< 2.0) if the ether linkages are sensitive to acid hydrolysis over weeks. For daily experiments, in situ salt formation is safe.

Mechanism of Action: Why Cyclodextrins?

Understanding the molecular interaction helps you design better experiments.[1]

InteractionMechanism Compound Lipophilic Compound CD Cyclodextrin (Hydrophobic Cavity) Compound->CD Hydrophobic Interaction Complex Inclusion Complex CD->Complex Encapsulation Water Aqueous Environment Complex->Water Soluble Outer Shell

Figure 2: Mechanism of inclusion complex formation.[1] The hydrophobic butyl/phenoxy groups of the compound enter the cyclodextrin cavity, shielding them from water.[1]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support guide for N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline. This document is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this molecule during storage and handling. As direct stability data for this specific compound is not widely published, this guide is built upon established principles of organic chemistry and authoritative pharmaceutical stability guidelines, focusing on the vulnerabilities of its core functional groups.

Section 1: Understanding the Molecule's Vulnerabilities

The stability of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is primarily influenced by two key structural features: the secondary aniline moiety and the aryl ether linkages. Understanding these vulnerabilities is crucial for preventing degradation.

  • Aniline Moiety (-NH-): The nitrogen atom's lone pair of electrons makes the aniline group highly susceptible to oxidation.[1][2] This process can be initiated by atmospheric oxygen, light, or trace metal impurities and often results in the formation of highly colored degradation products, such as quinone-imines, nitrobenzenes, or polymeric materials.[1][3] Even mild oxidation can lead to a noticeable change in the material's appearance and the emergence of new impurities in analytical profiles.

  • Aryl Ether Linkages (-O-): The molecule contains two ether bonds (phenoxy and propoxy). While generally more stable than the aniline group, these bonds can be cleaved under stress conditions.[4] Acid-catalyzed hydrolysis is a potential degradation pathway, particularly in protic solvents or acidic formulations.[5] Oxidative cleavage can also occur, especially at elevated temperatures or in the presence of strong oxidizing agents.

Below is a diagram illustrating the primary degradation pathways.

Parent N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline (Parent Molecule) Oxidation Oxidative Stress (O₂, Light, Metal Ions) Parent->Oxidation Primary Pathway Hydrolysis Hydrolytic Stress (Acid, Base, High Heat) Parent->Hydrolysis Secondary Pathway (under stress) Deg1 Oxidized Products (e.g., Quinone-imines, N-oxides) CHARACTERISTICS: - Often Colored (Yellow/Brown) - Multiple Impurity Peaks Oxidation->Deg1 Deg2 Cleavage Products (e.g., 4-Propoxyaniline, 2-Methylphenol derivatives) CHARACTERISTICS: - Loss of Parent Assay - More Polar Fragments Hydrolysis->Deg2 Start New Impurity Peak Observed in HPLC CheckMS Analyze via LC-MS to get Mass/Charge (m/z) Start->CheckMS ForcedDeg Perform Forced Degradation Study (Acid, Base, H₂O₂, Heat, Light) Start->ForcedDeg Compare Compare m/z and Retention Time of impurity with degradants from forced degradation study CheckMS->Compare ForcedDeg->Compare Identify Tentatively Identify Degradation Product Compare->Identify

Caption: Workflow for identifying unknown impurity peaks.

Q3: The assay value of my compound is decreasing in solution, even when stored in the refrigerator. What is happening?

A3: A decrease in the parent compound's concentration in solution suggests instability in that specific solvent system.

  • Causality: While refrigeration slows degradation, it does not stop it. The solvent can play a direct role. Protic solvents (like methanol or water) can facilitate hydrolysis, while solvents not purged of dissolved oxygen can promote oxidation.

  • Troubleshooting Steps:

    • Solvent Selection: If possible, prepare solutions fresh before each experiment. If stock solutions must be stored, use aprotic, anhydrous solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF).

    • Inert Conditions: Before sealing, sparge the solution and the vial headspace with an inert gas to remove dissolved oxygen.

    • pH Control: If using aqueous buffers, conduct a pH-rate profile to find the pH of maximum stability (often near neutral for compounds with aniline moieties).

Section 3: Recommended Protocols

Adherence to standardized protocols is the best way to ensure the long-term integrity of your material.

Protocol 1: Optimal Long-Term Storage

This protocol is designed to minimize degradation for solid material.

  • Aliquot: Upon receipt, divide the bulk material into smaller, single-use aliquots in amber glass vials. This prevents repeated exposure of the entire batch to the atmosphere.

  • Inert Atmosphere: Place the open vials in a glove box or desiccator. Flush the container with dry argon or nitrogen for 5-10 minutes.

  • Seal: Tightly cap the vials while still under the inert atmosphere. For extra protection, wrap the cap with Parafilm®.

  • Store: Place the sealed vials in a freezer at -20°C or below.

  • Equilibrate: Before opening a vial for use, allow it to warm completely to room temperature in a desiccator to prevent water condensation on the cold solid.

ParameterRecommended ConditionRationale
Temperature -20°C or colderSlows the rate of all chemical reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aniline group. [1]
Light Amber Vials / DarknessPrevents photolytic degradation. [6]
Humidity Desiccated / AnhydrousMinimizes risk of solid-state hydrolysis.
Container Type I Amber Borosilicate GlassChemically inert and protects from light.
Protocol 2: Forced Degradation Study

This protocol is based on ICH Guideline Q1A(R2) and is used to understand potential degradation pathways. [7][8][9]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [7][10]

  • Preparation: Prepare five separate solutions of the compound at ~1 mg/mL in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl to one solution.

    • Base Hydrolysis: Add 1M NaOH to a second solution.

    • Oxidation: Add 3% H₂O₂ to a third solution.

    • Thermal: Heat a fourth solution at 60-80°C.

    • Control: Keep the fifth solution at room temperature, protected from light.

  • Photostability (Solid & Solution): Expose both solid material and a solution to a calibrated light source according to ICH Q1B guidelines. [6]4. Analysis: Monitor the reactions by HPLC at set time points (e.g., 2, 4, 8, 24 hours). If degradation is too rapid, cool the reaction or dilute the stressor. If too slow, increase the temperature.

  • Evaluation: Analyze all samples, comparing the chromatograms of the stressed samples to the control. Identify and record the relative retention times and mass spectra of the degradation products.

Section 4: Frequently Asked Questions (FAQs)
  • Q: What is the single most important factor for storing this compound?

    • A: Preventing oxidation. The aniline moiety is the most sensitive part of the molecule. Storing the solid under an inert atmosphere (argon or nitrogen) is critical.

  • Q: Can I store pre-weighed "open" samples in a desiccator for a few days?

    • A: This is not recommended. A standard desiccator does not protect from atmospheric oxygen, which is the primary driver of degradation. Samples should always be stored in sealed vials with an inert headspace.

  • Q: Is this compound susceptible to hydrolysis?

    • A: While the ether linkages can be hydrolyzed, this typically requires harsh conditions (e.g., strong acid and heat). [5]Under recommended storage conditions for the solid material, hydrolysis is a very low risk. It becomes a concern in unbuffered aqueous solutions or acidic/basic formulations.

  • Q: How can I confirm the structure of a degradation product?

    • A: Absolute confirmation requires isolating the impurity (e.g., by preparative HPLC) and characterizing it using techniques like NMR spectroscopy and high-resolution mass spectrometry.

References
  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available from: [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation (ICH). Available from: [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Food and Drug Administration (FDA). Available from: [Link]

  • Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines. Slideshare. Available from: [Link]

  • Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available from: [Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development (IJSDR). Available from: [Link]

  • Forced Degradation Studies. Protheragen Lab. Available from: [Link]

  • (A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... ResearchGate. Available from: [Link]

  • The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. MDPI. Available from: [Link]

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). Available from: [Link]

  • Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. Royal Society of Chemistry Publishing. Available from: [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. Available from: [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Royal Society of Chemistry Publishing. Available from: [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. Available from: [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. ASEAN. Available from: [Link]

  • Determination of Aniline in Soil by ASE/GC-MS. MDPI. Available from: [Link]

  • DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences. Available from: [Link]

  • Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. National Center for Biotechnology Information (PMC). Available from: [Link]

  • GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. Sri Indu Institute of Pharmacy. Available from: [Link]

  • Degradation Pathway of Arylglycerol-f3-aryl Ethers by Phanerochaete chrysosporium. J-STAGE. Available from: [Link]

  • A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Publications. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Propoxyaniline Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of propoxyaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of propoxyaniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during experimental work. Our focus is on delivering practical, field-proven insights to enhance the efficiency and success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of propoxyaniline derivatives, providing concise and actionable answers.

Q1: What are the most common synthetic routes to prepare propoxyaniline derivatives?

A1: The primary methods for synthesizing propoxyaniline derivatives include:

  • N-Alkylation of anilines: This involves the reaction of a substituted aniline with an alkylating agent, such as an alkyl halide or an alcohol. This method is widely used due to its versatility.[1][2][3]

  • Reductive Amination: This one-pot reaction involves the formation of an imine from an aniline and an aldehyde or ketone, which is then reduced in situ to the corresponding amine.[4]

  • Synthesis from Nitroaromatics: This route typically involves the reduction of a nitrophenol to an aminophenol, followed by propoxylation, or the propoxylation of a nitrophenol followed by reduction of the nitro group.[5][6]

Q2: What are the critical safety precautions to consider when working with propoxyaniline and its precursors?

A2: 4-Propoxyaniline is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[7] Therefore, it is crucial to handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.[7][8][9] Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.[7][9][10][11]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of most reactions involving propoxyaniline derivatives.[4][12] By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine the extent of conversion. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Section 2: Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues that may arise during the synthesis of propoxyaniline derivatives.

Low Reaction Yield

Q4: My N-alkylation reaction is resulting in a low yield of the desired propoxyaniline derivative. What are the potential causes and how can I improve the conversion?

A4: Low conversion in N-alkylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Substrate Reactivity: The nucleophilicity of the aniline is a key factor. Electron-withdrawing groups on the aniline ring decrease its reactivity, often requiring more forcing conditions.[12][13]

  • Base Strength: A suitable base is often crucial for deprotonating the aniline, thereby increasing its nucleophilicity. For less reactive anilines, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be necessary.[1][12] In some catalytic systems, the reaction will not proceed without a base.[1]

  • Reaction Temperature: Many N-alkylation reactions are slow at room temperature. Increasing the temperature can significantly improve the reaction rate and yield.[12]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can help stabilize charged intermediates and increase reaction rates.[12]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reactivity Assess Aniline Reactivity (Substituent Effects) start->check_reactivity increase_base Increase Base Strength (e.g., K2CO3 to t-BuOK) check_reactivity->increase_base If reactivity is low increase_temp Increase Reaction Temperature check_reactivity->increase_temp If base is sufficient change_solvent Change to Polar Aprotic Solvent (e.g., DMF, DMSO) check_reactivity->change_solvent If temp is optimal optimize_catalyst Optimize Catalyst System (if applicable) check_reactivity->optimize_catalyst If catalyzed reaction monitor Monitor Progress (TLC, LC-MS) increase_base->monitor increase_temp->monitor change_solvent->monitor optimize_catalyst->monitor end Improved Yield monitor->end Reaction Complete purification_workflow start Crude Reaction Mixture workup Aqueous Work-up (Organic/Aqueous Extraction) start->workup acid_wash Dilute Acid Wash (Removes excess base) workup->acid_wash base_wash Dilute Base Wash (Removes acidic byproducts) acid_wash->base_wash brine_wash Brine Wash (Removes residual water & high-boiling solvents) base_wash->brine_wash drying Dry Organic Layer (e.g., Na2SO4, MgSO4) brine_wash->drying concentration Concentrate in vacuo drying->concentration purification_choice Purification Method concentration->purification_choice column Column Chromatography purification_choice->column If oil or inseparable solid recrystallization Recrystallization purification_choice->recrystallization If solid end Pure Product column->end recrystallization->end

Sources

Troubleshooting

Technical Support Center: Resolving Baseline Noise in HPLC Analysis of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline. This resource is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in HPLC: baseline noise. A stable baseline is fundamental to achieving accurate and reproducible quantitative results.[1][2][3] This guide provides a structured approach to diagnosing and mitigating baseline issues, ensuring the integrity of your analytical data.

I. Frequently Asked Questions (FAQs)

Q1: What is considered "baseline noise" in an HPLC chromatogram?

A: Baseline noise refers to the random fluctuations or disturbances in the detector signal when only the mobile phase is passing through the system, before the injection of a sample.[1][3][4] It is the inherent background signal variation.[5] An ideal baseline is a perfectly flat line; however, all HPLC systems exhibit some level of noise due to various electronic and chemical factors.[6] Excessive noise can obscure small peaks and interfere with accurate peak integration, ultimately compromising the sensitivity and precision of the analysis.[2][3][5]

Q2: My baseline shows a consistent, regular pulsation. What is the likely cause?

A: Regular, cyclical baseline noise that often correlates with the pump stroke is typically indicative of a problem with the HPLC pump or solvent delivery system.[6][7] The most common culprits include:

  • Air Bubbles in the Pump Head: Trapped air in the pump head can cause pressure fluctuations, leading to a pulsating baseline.[1][4]

  • Faulty Check Valves: Malfunctioning or dirty check valves can lead to inconsistent solvent delivery and pressure variations.[1][6]

  • Worn Pump Seals: Leaking pump seals can also result in pressure fluctuations and a noisy baseline.[1][8]

Q3: I'm observing a gradual upward or downward slope in my baseline (drift). What should I investigate?

A: Baseline drift, a gradual and directional change in the baseline, can be caused by several factors:

  • Changes in Mobile Phase Composition: In gradient elution, if the different solvents have significantly different UV absorbance at the detection wavelength, a drifting baseline will be observed.[7] This is also true if a contaminant is present in one of the solvents.[7][9]

  • Column Temperature Fluctuations: Unstable column temperature can cause the baseline to drift.[4][7] The mobile phase viscosity and, consequently, the pressure can change with temperature.

  • Column Bleed or Contamination: Contaminants slowly eluting from the column can cause a rising baseline.[7]

  • Detector Lamp Instability: An aging or failing detector lamp can result in a drifting baseline.[4]

Q4: Why is my baseline noisy specifically when using a low UV wavelength for detection?

A: Many organic solvents and additives used in mobile phases absorb UV light at lower wavelengths (typically below 220 nm).[5][6] For example, methanol absorbs up to 201 nm.[5][6] When your detection wavelength is close to the UV cutoff of your mobile phase components, any minor fluctuations in solvent composition or pump performance will be amplified, resulting in a higher level of baseline noise.[5]

II. In-Depth Troubleshooting Guide

A systematic approach is crucial for efficiently identifying and resolving the source of baseline noise. This guide categorizes potential issues from the solvent reservoir to the detector.

Step 1: Evaluate the Mobile Phase

The mobile phase is a frequent source of baseline disturbances.[2]

Protocol: Mobile Phase Quality Check
  • Use High-Purity Solvents: Always use HPLC-grade solvents and reagents to minimize impurities that can contribute to baseline noise.[3][6][10][11]

  • Fresh Preparation: Prepare mobile phases fresh daily, especially aqueous buffers, which can support microbial growth over time.[4]

  • Thorough Degassing: Dissolved gases in the mobile phase can form bubbles in the system, particularly in the detector flow cell where the pressure drops, causing spikes and noise.[1][2][4][5] Utilize an inline degasser, or alternatively, sparge with helium or sonicate the mobile phase before use.[3][4]

  • Proper Mixing: Ensure mobile phase components are thoroughly mixed and miscible to prevent fluctuations in composition.[8][12] For gradient elution, imbalances in the UV absorbance of the mobile phase components can cause baseline drift.

Step 2: Inspect the HPLC System Hardware

Mechanical issues within the HPLC system are another common cause of baseline noise.

Systematic Hardware Diagnostic Flow

HPLC_Troubleshooting Start High Baseline Noise Detected Pump Check Pump: Pressure Fluctuations? Start->Pump Degasser Check Degasser Functionality Pump->Degasser Yes Connections Check for Leaks/Loose Fittings Pump->Connections No CheckValves Inspect/Clean/Replace Check Valves Degasser->CheckValves PumpSeals Inspect/Replace Pump Seals CheckValves->PumpSeals Column Isolate Column Bypass Bypass Column with Union Column->Bypass Yes ColumnIssue Noise Persists w/o Column? Bypass->ColumnIssue CleanColumn Clean or Replace Column ColumnIssue->CleanColumn No Detector Inspect Detector ColumnIssue->Detector Yes Lamp Check Lamp Age/Intensity Detector->Lamp FlowCell Clean Flow Cell Lamp->FlowCell Connections->Column

Caption: Systematic workflow for troubleshooting HPLC baseline noise.

Quantitative Parameters for System Health
ParameterAcceptable RangePotential Issue if Out of Range
Pump Pressure Ripple < 2%Worn pump seals, faulty check valves, air in pump.[1]
Detector Lamp Energy > 80% of new lampAging lamp causing noise and drift.[4]
Column Backpressure Stable within ± 5%Fluctuations indicate air bubbles or leaks; steady increase suggests a blockage.[13]
Step 3: Assess the Column

The analytical column can trap contaminants or degrade over time, leading to baseline issues.[6]

Protocol: Column Health Assessment
  • Bypass the Column: If you suspect the column is the source of the noise, replace it with a zero-dead-volume union and run the mobile phase through the system.[6] If the baseline becomes stable, the column is the likely culprit.

  • Column Washing: If the column is contaminated, follow the manufacturer's recommended cleaning procedure. A generic approach for reversed-phase columns (like C18) is to flush with a series of solvents of increasing elution strength, for example:

    • Water (HPLC Grade)

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Avoid Contamination: To protect the analytical column, always use a guard column and filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[10][13]

Step 4: Examine the Detector

The detector itself can be a source of electronic noise or other disturbances.[6]

Protocol: Detector Diagnostics
  • Flow Cell Inspection: Air bubbles or contamination in the detector flow cell can cause significant noise.[4][7][11] Flush the flow cell with a strong, miscible solvent like methanol or isopropanol to dislodge any bubbles or contaminants.[11]

  • Lamp Performance Check: An aging detector lamp will lose intensity, leading to an increase in baseline noise.[5][6][7] Most HPLC software allows for a diagnostic test of lamp intensity. Replace the lamp if it is near the end of its rated lifetime or fails the intensity test.

  • Environmental Factors: Ensure the detector is not subject to rapid temperature fluctuations, as this can cause baseline drift.[7][14] Also, check for potential electronic interference from other nearby lab equipment.[4]

III. Summary and Key Takeaways

Resolving baseline noise in the HPLC analysis of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline requires a logical and systematic troubleshooting approach. By methodically evaluating each component of the HPLC system, from the mobile phase to the detector, analysts can efficiently identify and rectify the source of the problem.

Troubleshooting Logic Diagram

Caption: Decision tree for diagnosing HPLC baseline noise.

By adhering to good laboratory practices, such as using high-purity solvents, regularly maintaining the HPLC system, and applying the diagnostic procedures outlined in this guide, researchers can ensure the acquisition of high-quality, reliable data for their analyses of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline.

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Overbrook Support. [Link]

  • 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit. [Link]

  • Four of the causes of abnormal liquid chromatography baselines. uHPLCs. [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials. [Link]

  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited. [Link]

  • Baseline Disturbance. (2025, April 15). Shimadzu. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC International. [Link]

  • Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek. [Link]

  • Common Faults and Troubleshooting Methods in HPLC Column. (2025, October 31). Hawach Scientific. [Link]

  • HPLC Pain Points. (2022, November 15). Cytiva. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). LinkedIn. [Link]

Sources

Optimization

Overcoming hygroscopic challenges with N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Executive Summary & Technical Context[1][2][3][4][5][6] N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is a critical secondary amine intermediate, structurally characteristic of long-acting beta-agonist (LABA) synthesis p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is a critical secondary amine intermediate, structurally characteristic of long-acting beta-agonist (LABA) synthesis pathways. While its ether linkages provide lipophilicity, the secondary aniline moiety introduces significant handling challenges.

The Core Problem: This molecule exhibits deliquescent hygroscopicity . Upon exposure to ambient humidity (


), the solid form rapidly adsorbs water, transitioning into a sticky gum or viscous oil. This phase change is not merely cosmetic; it catalyzes oxidative degradation (browning) and introduces critical stoichiometric errors during coupling reactions (e.g., reductive amination or alkylation), leading to process failure.

This guide provides field-proven protocols to stabilize, weigh, and process this intermediate without compromising purity.

Troubleshooting Guide (FAQ)

Category A: Physical State & Visual Inspection

Q1: My sample arrived as a dark brown oil, but the Certificate of Analysis (CoA) describes a "pale beige solid." Is it degraded? Diagnosis: Likely moisture-induced depression of the melting point , often accompanied by surface oxidation. Technical Insight: The "4-propoxyaniline" core is electron-rich and prone to oxidation. Water acts as a plasticizer, lowering the glass transition temperature (


) and facilitating oxygen diffusion into the lattice.
Action Plan: 
  • Do not heat to dry (this accelerates oxidation).

  • Protocol: Dissolve the oil in anhydrous Dichloromethane (DCM).

  • Remedy: Perform an azeotropic distillation (rotary evaporator) to remove water.

  • Result: The material should recrystallize or solidify upon solvent removal under high vacuum (

    
    ). If the dark color persists after drying, purification (silica plug filtration) is required.
    

Q2: The material becomes "gummy" and sticks to the spatula during weighing. How do I handle this? Diagnosis: Rapid surface adsorption of atmospheric water (Hygroscopic caking). Action Plan:

  • Immediate: Stop weighing in open air.

  • Prevention: Use the "Inert Weighing Loop" (See Protocol 1 below).

  • Correction: If the material is already gummy, dissolve the entire container contents into a known volume of anhydrous solvent (e.g., THF or Toluene) to create a stock solution . Assay the solution for concentration and use volumetric dosing instead of gravimetric dosing.

Category B: Reaction Stoichiometry & Purity

Q3: My coupling reaction yield is low (50-60%), and I see unreacted starting material. Why? Diagnosis: Stoichiometric Mismatch due to Water Weight. Technical Insight: If your intermediate has absorbed 5-10% water by weight, you are under-charging the amine. Furthermore, water can quench electrophiles (e.g., alkyl halides or aldehydes) used in the next step. Action Plan:

  • Quantify Water: Run a Karl Fischer (KF) titration (Coulometric) before every reaction.

  • Adjust Charge: Correct the mass input using the formula:

    
    
    
  • Scavenge: Add molecular sieves (3Å or 4Å, activated) to the reaction vessel before adding the catalyst.

Q4: I see a new impurity at RRT 0.85 in HPLC after storage. What is it? Diagnosis: Likely the N-oxide or a dimer formed via oxidative coupling. Technical Insight: Secondary anilines are susceptible to radical cation formation in the presence of moisture and oxygen. Action Plan:

  • Storage Rule: Store under Argon/Nitrogen atmosphere at

    
    .
    
  • Container: Use amber glass vials with PTFE-lined caps. Parafilm is insufficient for long-term storage of hygroscopic amines; use a secondary containment (desiccator).

Critical Experimental Protocols

Protocol 1: The "Inert Weighing Loop"

Use this method for solid handling to ensure <0.1% water uptake.

Prerequisites:

  • Glove bag or Glove box (Nitrogen atmosphere).

  • Calibrated Analytical Balance.

  • Anhydrous solvent (if making stock solution).

Step-by-Step:

  • Equilibration: Place the sample vial, spatula, and receiving vessel (tared) inside the glove bag. Purge with

    
     for 15 minutes until relative humidity (RH) is 
    
    
    
    .
  • Dispensing: Open the vial only inside the inert environment. Transfer the solid to the receiving vessel.

  • Sealing: Cap the receiving vessel tightly inside the bag.

  • Weighing: Remove the sealed vessel and weigh it on the external analytical balance (if a balance is not available inside).

  • Verification: If the specific weight is critical, perform a "difference weighing" (Weigh full vial

    
     Dispense 
    
    
    
    Weigh empty vial).
Protocol 2: Azeotropic Drying (Rescue of Wet Material)

Use this when the material has turned into an oil or gum.

Materials:

  • Anhydrous Toluene or 2-MeTHF (Methyltetrahydrofuran).

  • Rotary Evaporator with high-vacuum pump.

Step-by-Step:

  • Dissolution: Dissolve the "wet" amine in Anhydrous Toluene (10 mL per gram of substance). The solution may look hazy initially.

  • Distillation: Rotovap at

    
     bath temperature. Toluene forms a positive azeotrope with water, carrying it over into the trap.
    
  • Repetition: Re-dissolve the residue in fresh Toluene and repeat the evaporation 3 times .

  • Final Dry: Apply high vacuum (

    
    ) for 4 hours at ambient temperature.
    
  • Result: The material should return to a solid or semi-solid state with

    
     water content.
    

Visualized Workflows

Diagram 1: Handling Decision Matrix

Follow this logic to determine the correct processing path based on the visual state of your intermediate.

HandlingMatrix Start Inspect N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline StateCheck Visual State? Start->StateCheck Solid Free-Flowing Solid StateCheck->Solid Dry Sticky Sticky/Clumping StateCheck->Sticky Moist Oil Dark Oil/Liquid StateCheck->Oil Wet/Degraded DirectWeigh Protocol 1: Inert Weighing Loop Solid->DirectWeigh KFCheck Run Karl Fischer (KF) Sticky->KFCheck Azeotrope Protocol 2: Azeotropic Drying Oil->Azeotrope KFCheck->Azeotrope If Water > 2% StockSol Make Stock Solution (Volumetric Dosing) KFCheck->StockSol If Water < 2% Azeotrope->KFCheck Verify Dryness

Caption: Decision matrix for handling hygroscopic amine intermediates based on visual inspection and water content.

Diagram 2: The "Moisture-Oxidation" Degradation Cycle

Understanding why moisture is dangerous for this specific molecule.

DegradationCycle Amine Secondary Amine (Active) Plasticization Lattice Plasticization (Tg Reduction) Amine->Plasticization + Moisture Radical Radical Cation Formation Amine->Radical Moisture Atmospheric H2O Moisture->Plasticization Oxygen O2 Diffusion Plasticization->Oxygen Permits Entry Oxygen->Radical Oxidation Impurity Colored Impurities (Dimers/Quinones) Radical->Impurity Coupling

Caption: Mechanism showing how moisture uptake facilitates oxidation by lowering the physical barrier (Tg) to oxygen diffusion.

Quantitative Data Summary

Table 1: Impact of Water Content on Stoichiometry (10 mmol Scale) Assumption: Molecular Weight approx. 313.4 g/mol (Estimate based on structure)

Water Content (% w/w)Apparent Mass (g)Actual Amine (mmol)Error (%)Consequence
0.1% (Dry) 3.137 g9.99 mmol< 0.1%Success
2.0% (Sticky) 3.137 g9.80 mmol-2.0%Minor Yield Loss
5.0% (Wet) 3.137 g9.50 mmol-5.0%Incomplete Reaction
10.0% (Oil) 3.137 g9.00 mmol-10.0%Process Failure

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying organic bases and solvents).

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Definitive guide on inert handling techniques).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Chapter 8: Reagent Selection and Handling).

  • Santa Cruz Biotechnology. General Handling of Hygroscopic Reagents. (Specific guidance on storage of amine derivatives).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline before handling.

Troubleshooting

Technical Support Center: Scale-Up Challenges for N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and scale-up of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline. This document is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the multi-step synthesis of this target molecule. We will focus on a robust and scalable synthetic pathway, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Synthetic Pathway Overview

The synthesis of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is a multi-step process. For optimal control, yield, and scalability, we recommend a convergent approach centered around a final reductive amination step. This strategy avoids the common issue of over-alkylation often seen with direct N-alkylation methods.[1][2] The overall synthesis is broken down into three main parts:

  • Part A: Synthesis of the amine precursor, 4-propoxyaniline.

  • Part B: Synthesis of the aldehyde precursor, 2-(2-methylphenoxy)butanal.

  • Part C: The final reductive amination to form the target molecule, followed by purification.

The following diagram illustrates the recommended synthetic workflow.

G cluster_A Part A: Synthesis of 4-Propoxyaniline cluster_B Part B: Synthesis of Aldehyde Precursor cluster_C Part C: Final Coupling & Purification A1 4-Nitrophenol A2 4-Propoxy-1-nitrobenzene A1->A2 Williamson Ether Synthesis (1-Bromopropane, K₂CO₃) A3 4-Propoxyaniline A2->A3 Nitro Group Reduction (H₂, Pd/C) C1 Reductive Amination A3->C1 B1 2-Methylphenol B2 2-(2-Methylphenoxy)butan-1-ol B1->B2 Epoxide Ring-Opening (1,2-Epoxybutane, Base) B3 2-(2-Methylphenoxy)butanal B2->B3 Selective Oxidation (e.g., PCC, TEMPO) B3->C1 C2 N-[2-(2-Methylphenoxy)butyl] -4-propoxyaniline (Crude) C1->C2 In-situ Imine Reduction (NaBH(OAc)₃) C3 Purified Final Product C2->C3 Purification (Chromatography/Crystallization)

Caption: Convergent synthesis plan for the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during synthesis and scale-up, organized by the corresponding synthetic part.

Part A: Synthesis of 4-Propoxyaniline

This precursor is typically synthesized in a two-step process from 4-nitrophenol.

Step 1: O-Propylation of 4-Nitrophenol (Williamson Ether Synthesis)

This reaction forms the propyl ether linkage via an SN2 mechanism.[3]

  • Q1: Why is my yield of 4-propoxy-1-nitrobenzene consistently low?

    • Answer: Low yields in this Williamson ether synthesis can stem from several factors.[4]

      • Incomplete Deprotonation: The phenoxide must be fully formed for the reaction to proceed. While potassium carbonate (K₂CO₃) is a common and safe base for scale-up, ensure it is finely powdered and that the reaction is heated sufficiently (typically 50-100°C) to drive the reaction.[4] For more difficult reactions, a stronger base like NaOH could be considered, but this may increase side reactions.[5]

      • Side Reactions: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3][5][6] Using polar aprotic solvents like DMF or acetonitrile can favor the desired O-alkylation.[4][7]

      • Solvent Choice: Ensure your solvent is anhydrous. Water can hydrolyze the alkyl halide and reduce the nucleophilicity of the phenoxide. Polar aprotic solvents are generally preferred as they accelerate the SN2 reaction rate.[4]

  • Q2: I'm observing a significant amount of propene gas and 1-propanol in my reaction mixture. What's causing this?

    • Answer: This indicates that the competing E2 elimination reaction is occurring, where the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the 1-bromopropane.[3] While this is less common with primary alkyl halides, it can be exacerbated by high temperatures. To minimize this, maintain a controlled temperature (e.g., start at 60-70°C and monitor) and consider slow, sub-surface addition of the 1-bromopropane on a larger scale to avoid localized temperature spikes.

Parameter Problem Recommended Solution Scientific Rationale
Base Incomplete reaction; starting material remains.Switch from K₂CO₃ to a stronger base like NaOH.A stronger base ensures complete deprotonation of the phenol to the more nucleophilic phenoxide.[4]
Temperature Formation of elimination byproducts (propene).Maintain moderate temperature (60-80°C); use controlled addition of alkyl halide.The E2 elimination pathway has a higher activation energy than SN2 and is favored at higher temperatures.[3]
Solvent Slow reaction rate or C-alkylation.Use a polar aprotic solvent (e.g., DMF, Acetonitrile).These solvents solvate the cation but not the nucleophile, increasing the phenoxide's reactivity and favoring O-alkylation.[4][7]

Step 2: Reduction of 4-Propoxy-1-nitrobenzene

This step converts the nitro group to the essential primary amine. Catalytic hydrogenation is the most common and scalable method.

  • Q1: My catalytic hydrogenation is slow or has stalled. What are the likely causes?

    • Answer: A stalled hydrogenation can usually be traced to the catalyst, hydrogen supply, or substrate purity.

      • Catalyst Activity: The Palladium on carbon (Pd/C) catalyst may be poisoned. Sulfur or halide impurities in the starting material can deactivate the catalyst. Ensure your 4-propoxy-1-nitrobenzene is of high purity. On scale-up, ensure the catalyst is well-suspended in the reaction medium to maximize surface area; inadequate agitation is a common issue.

      • Hydrogen Supply: Check for leaks in your hydrogenation apparatus. Ensure adequate pressure is maintained throughout the reaction. For lab scale, a hydrogen balloon is common, but for larger scales, a Parr shaker or a dedicated hydrogenation reactor is necessary to ensure sufficient hydrogen availability.[8][9]

      • Solvent: Use a solvent in which both the starting material and product are soluble, such as ethanol, methanol, or ethyl acetate.[8][9]

  • Q2: How should I approach the purification of 4-propoxyaniline on a large scale?

    • Answer: After filtering off the catalyst (carefully, as Pd/C can be pyrophoric), the primary method for purification is vacuum distillation. However, crude aromatic amines from nitro reduction can contain phenolic byproducts. One industrial approach involves adding an aqueous solution of an alkali metal hydroxide (like NaOH) to the crude amine before distillation. This converts any phenolic impurities into their non-volatile salts, which remain in the distillation bottoms, resulting in a purer distillate.[10]

Part B: Synthesis of 2-(2-Methylphenoxy)butanal

This aldehyde is a key intermediate. A reliable route involves the ring-opening of an epoxide followed by selective oxidation.

Step 3 & 4: Epoxide Ring-Opening and Selective Oxidation

  • Q1: The oxidation of 2-(2-methylphenoxy)butan-1-ol is producing the carboxylic acid byproduct. How can I improve selectivity for the aldehyde?

    • Answer: Over-oxidation is a common challenge. The choice of oxidant is critical for scalability and selectivity.

      • Chromium-based reagents (like PCC) are effective on a lab scale but are toxic and create hazardous waste, making them unsuitable for large-scale production.

      • Swern or Dess-Martin oxidations are reliable but generate stoichiometric amounts of unpleasant byproducts (dimethyl sulfide, DMP).

      • Catalytic methods like a TEMPO-bleach system are greener and more scalable. Careful control of temperature (typically held at 0-5°C) and pH is essential to prevent over-oxidation.

  • Q2: The aldehyde product, 2-(2-methylphenoxy)butanal, appears to be degrading during workup or storage. What are the best practices for handling it?

    • Answer: Aldehydes, particularly those with α-protons, can be sensitive. They are prone to air oxidation to the carboxylic acid and can undergo self-condensation (aldol) reactions, especially in the presence of acid or base. It is best to use the crude aldehyde immediately in the next step (reductive amination) if possible. If storage is necessary, keep it under an inert atmosphere (Nitrogen or Argon) at a low temperature. Avoid prolonged exposure to acidic or basic conditions during the workup.

Part C: Final Reductive Amination & Purification

This is the key bond-forming step to assemble the final molecule.

G start Reaction Not Complete (TLC/LC-MS shows starting materials) q1 Is imine formation efficient? start->q1 s1 Add catalytic acid (e.g., Acetic Acid). Consider adding molecular sieves. q1->s1 No q2 Is the reducing agent active and appropriate? q1->q2 Yes s1->q2 s2 Use a fresh bottle of reducing agent. Ensure anhydrous conditions. q2->s2 No q3 Is the aldehyde being reduced? q2->q3 Yes end Reaction proceeds to completion s2->end s3 Switch to a milder reducing agent (e.g., NaBH(OAc)₃). Pre-form imine before adding reductant. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting workflow for reductive amination.

  • Q1: My reductive amination is incomplete, with significant starting amine and aldehyde remaining. What should I check first?

    • Answer: Incomplete conversion is most often due to inefficient imine formation.[11]

      • pH Control: Imine formation is catalyzed by mild acid (pH 4-5).[12] This protonates the aldehyde's carbonyl, making it more electrophilic. Adding a catalytic amount of acetic acid is standard practice.[11] However, too much acid will protonate the amine, rendering it non-nucleophilic.

      • Water Removal: The reaction produces one equivalent of water. On a large scale, this can shift the equilibrium back towards the starting materials. Adding a dehydrating agent like magnesium sulfate or molecular sieves can help drive the reaction forward.[13]

  • Q2: My main byproduct is the alcohol from the reduction of my starting aldehyde. How do I prevent this?

    • Answer: This is a classic selectivity problem in reductive aminations. The solution lies in the choice and timing of the reducing agent addition.[1]

      • Choice of Reductant: Sodium borohydride (NaBH₄) can reduce both imines and aldehydes. Milder, more selective reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild enough to not significantly reduce the aldehyde but is highly effective at reducing the iminium ion formed under acidic conditions.[1][11] Sodium cyanoborohydride (NaBH₃CN) is another good option for the same reason.[1][12]

      • Order of Addition: If using a less selective reducing agent like NaBH₄, it is crucial to allow the imine to form first. Mix the amine and aldehyde in the solvent (with catalytic acid) and stir for 1-2 hours at room temperature before adding the reducing agent.[1][14]

  • Q3: What are the primary safety and control considerations when scaling up this reaction?

    • Answer:

      • Exotherm Control: Both imine formation and, particularly, the reduction step can be exothermic. On a large scale, this heat can accumulate, leading to side reactions or a runaway reaction. Reagents, especially the reducing agent, should be added portion-wise or via a syringe pump to control the reaction rate and temperature.[12] A reactor jacket for cooling is essential.

      • Hydrogen Evolution: The reduction process, especially when quenched, can evolve hydrogen gas. The reactor must be properly vented, and an inert atmosphere should be maintained to prevent the formation of an explosive mixture.

  • Q4: What is the best strategy for final product purification at scale?

    • Answer: While flash column chromatography is standard in the lab, it is expensive and inefficient for large quantities.

      • Extraction: First, perform an acidic wash (e.g., with dilute HCl). The desired secondary amine product and any unreacted primary amine will be protonated and move to the aqueous layer, while non-basic impurities (like the alcohol from aldehyde reduction) will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

      • Crystallization: If the final product is a solid, crystallization is the most effective and economical method for large-scale purification. A solvent screen to identify a suitable system (one in which the product is soluble when hot but sparingly soluble when cold) is a critical first step.

      • Vacuum Distillation: If the product is a high-boiling liquid, vacuum distillation may be a viable option, although it can be energy-intensive.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Reactions with 2-Pentanamine, (2S)-.
  • Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 24, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press.
  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.. Retrieved February 24, 2026, from [Link]

  • Benchchem. (n.d.). Experimental procedure for N-alkylation of primary amines.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 24, 2026, from [Link]

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. Retrieved February 24, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved February 24, 2026, from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: 4-Propoxy-N-(2-thienylmethyl)aniline in Medicinal Chemistry.
  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved February 24, 2026, from [Link]

  • TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline.
  • PMC. (2023, November 30). N-alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved February 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: Validating the Purity of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Executive Summary The validation of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline (hereafter referred to as N-MPBPA ) presents a distinct challenge in pharmaceutical analysis. As a secondary amine with dual aromatic ethe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline (hereafter referred to as N-MPBPA ) presents a distinct challenge in pharmaceutical analysis. As a secondary amine with dual aromatic ether linkages, this compound exhibits significant lipophilicity and potential for structural isomerism.

While HPLC-UV remains the workhorse for routine assay testing, it often fails to detect co-eluting impurities with similar chromophores—specifically positional isomers of the methylphenoxy group or precursors like 4-propoxyaniline.

This guide argues that LC-MS/MS (Triple Quadrupole) is the superior modality for validating the purity of N-MPBPA, particularly during process development and impurity profiling. We provide a direct comparison of techniques, a structure-derived experimental protocol, and a self-validating workflow to ensure regulatory compliance (ICH Q2(R1)).

Structural Analysis & Analytical Challenges

Before selecting a method, we must understand the molecule's behavior.

  • Target Molecule: N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

  • Calculated MW: ~313.4 g/mol

  • Predicted LogP: > 3.5 (Highly Lipophilic)

  • Ionization Site: Secondary amine nitrogen (pKa ~9.5). Ideal for ESI(+) mode.

The "Hidden" Risk: Standard C18 HPLC-UV methods often fail to resolve Regioisomers . For example, if the synthesis involves a reaction with a methylphenoxy intermediate, the 3-methyl or 4-methyl isomers may be present. These isomers have nearly identical UV spectra to the 2-methyl target, rendering UV purity data deceptive. Mass spectrometry (specifically MS/MS fragmentation) or high-resolution chromatography is required to validate true chemical purity.[1]

Comparative Guide: LC-MS vs. Alternatives

The following table objectively compares the three primary validation methodologies for N-MPBPA.

FeatureLC-MS/MS (Recommended) HPLC-UV (Standard) qNMR (Orthogonal)
Primary Utility Impurity profiling & Specificity validation.Routine Assay & Purity (Area %).Absolute purity quantification (w/w%).
Specificity High. Mass filtering distinguishes co-eluting peaks.Medium. Relies solely on retention time and UV absorption.High. Distinct chemical shifts for methyl/propyl protons.
Sensitivity (LOD) Excellent (< 1 ng/mL). Essential for genotoxic impurity limits.Moderate (~0.1 µg/mL). Low (> 1 mg/mL). Not suitable for trace impurities.
Isomer Resolution High. Unique fragmentation patterns (MRM) can distinguish isomers.Low. Isomers often co-elute.High. Splitting patterns confirm regio-chemistry.
Throughput High (UPLC-MS < 5 min run).High (Standard HPLC ~10-15 min).Low (Manual acquisition/processing).
Cost per Sample

$
$

Verdict: Use HPLC-UV for daily batch release. Use LC-MS/MS to validate the HPLC method (prove specificity) and for trace impurity quantitation. Use qNMR once to certify the Reference Standard.

Experimental Protocol: LC-MS/MS Validation System

This protocol is designed specifically for N-MPBPA . It utilizes a Phenyl-Hexyl column to maximize selectivity for the aromatic ether groups via


 interactions, offering better resolution of isomers than standard C18.
A. System Configuration
  • Instrument: Triple Quadrupole MS coupled with UHPLC.

  • Stationary Phase: Phenyl-Hexyl Column, 1.7 µm, 2.1 x 100 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

B. Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (Protonation of the amine).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Why ACN? Methanol can cause higher backpressure and protic solvent noise in ESI. ACN provides sharper peaks for lipophilic amines.

C. Gradient Profile
Time (min)%BRationale
0.05Initial equilibration
1.05Load sample, divert salts to waste
6.095Elute highly lipophilic N-MPBPA
8.095Wash column (remove dimers)
8.15Re-equilibration
D. MS Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 450°C (High temp needed for the propoxy/butyl chains).

  • Cone Voltage: Optimized to 30V (Prevent in-source fragmentation).

  • MRM Transitions (Quantitation):

    • Precursor: 314.2 (

      
      )
      
    • Quantifier Product: 152.1 (Cleavage of propoxyaniline moiety).

    • Qualifier Product: 121.1 (Cleavage of methylphenoxy moiety).

Validation Framework (The "Proof")

To claim the method is valid, you must generate the following data set, adhering to ICH Q2(R1) guidelines.

Experiment 1: Specificity (Stress Testing)
  • Subject N-MPBPA to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (

    
    ) stress for 4 hours.
    
  • Analyze via LC-MS.[1][2][3][4][5]

  • Acceptance Criteria: Peak purity check must show no co-eluting degradants at the mass of the parent (

    
     314.2).
    
Experiment 2: Linearity & Range
  • Prepare 6 concentration levels (e.g., 10 ng/mL to 1000 ng/mL).

  • Acceptance Criteria:

    
    .
    
  • Note: Because ESI response can saturate, use a stable isotope labeled internal standard (e.g., N-MPBPA-d7) if available, or a structural analog like Propranolol.

Experiment 3: Accuracy (Recovery)
  • Spike known impurities (e.g., 4-propoxyaniline) into the sample matrix at 50%, 100%, and 150% of the specification limit.

  • Acceptance Criteria: Recovery between 80-120%.

Visualization: Validation Workflow

The following diagram outlines the decision logic for validating the purity of N-MPBPA, ensuring that "purity" is not just a lack of UV absorbance, but a confirmed absence of impurities.

ValidationWorkflow Start Start: N-MPBPA Sample InitialScreen Step 1: HPLC-UV (254 nm) Initial Purity Check Start->InitialScreen DecisionUV Purity > 98%? InitialScreen->DecisionUV FailUV Reject/Recrystallize DecisionUV->FailUV No LCMS_Screen Step 2: LC-MS/MS (ESI+) Full Scan & MRM DecisionUV->LCMS_Screen Yes IsomerCheck Check: Isomer Co-elution? (Compare Qualifier Ratios) LCMS_Screen->IsomerCheck qNMR_Valid Step 3: qNMR (1H) Absolute Purity Confirmation IsomerCheck->qNMR_Valid No (Single Peak) MethodDev Refine Chromatography (Switch to Phenyl-Hexyl) IsomerCheck->MethodDev Yes (Co-elution detected) FinalReport Generate CoA (Validated Purity) qNMR_Valid->FinalReport MethodDev->LCMS_Screen Retest

Caption: Logical workflow for validating N-MPBPA purity, moving from routine UV screening to MS specificity checks and final qNMR confirmation.

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][6] Link

  • Food and Drug Administration (FDA). (2021).[7] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.Link

  • Vogelgesang, F., & Hädrich, J. (1998). Limits of detection, identification and determination: A statistical approach for practitioners. Accreditation and Quality Assurance.[1] (Context: Statistical basis for LOD/LOQ in LC-MS).

  • BenchChem. (2025).[2] Comparative Guide to the Validation of Analytical Methods for Amino Alcohols. (Context: General protocols for amine validation). Link

  • Thermo Fisher Scientific. LC-MS/MS Method Development for Pharmaceutical Impurities. (General reference for ESI source parameters on lipophilic amines). Link

Sources

Comparative

A Comparative Benchmarking Guide to the Potency of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline Against Known Cyclooxygenase-2 (COX-2) Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the inhibitory potency of the novel compound, N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline, agains...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the inhibitory potency of the novel compound, N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline, against established cyclooxygenase-2 (COX-2) inhibitors. The experimental data and protocols herein are designed to offer a comprehensive framework for evaluating its potential as a selective anti-inflammatory agent.

Introduction: The Significance of COX-2 Inhibition

Cyclooxygenase (COX), an enzyme also known as prostaglandin-endoperoxide synthase, is pivotal in the conversion of arachidonic acid into prostanoids, which are crucial biological mediators.[1] Two primary isoforms, COX-1 and COX-2, have been identified.[2] COX-1 is constitutively expressed in most tissues and is responsible for physiological functions such as maintaining the gastric mucosa.[1][3] In contrast, COX-2 is typically undetectable in most cells but is significantly upregulated during inflammation and in various pathologies, including cancer.[1][4] This differential expression profile makes COX-2 a prime therapeutic target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][5]

The development of potent and selective COX-2 inhibitors remains a significant focus in drug discovery.[1] This guide introduces N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline, a novel chemical entity with a structure suggestive of potential COX-2 inhibitory activity, and benchmarks its in vitro potency against well-characterized inhibitors.

The Arachidonic Acid Cascade and the Role of COX-2

The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids.[6] COX enzymes then catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is the precursor for various prostanoids, including prostaglandins and thromboxanes.[3][6] Specifically, COX-2 is the key enzyme in the synthesis of prostaglandin G2 (PGG2) from arachidonic acid.[7] The upregulation of COX-2 leads to increased production of prostaglandins, particularly prostaglandin E2 (PGE2), which drives inflammatory processes.[4][8]

COX2_Signaling_Pathway MEM Membrane Phospholipids AA Arachidonic Acid MEM->AA Phospholipase A2 COX2 COX-2 (Cyclooxygenase-2) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity PEROX Peroxidase Activity PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES PGES Prostaglandin E Synthase RECEP Prostaglandin Receptors (e.g., EP1, EP2) PGE2->RECEP INFLAM Inflammation, Pain, Fever RECEP->INFLAM INHIB N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline & Known Inhibitors INHIB->COX2 Inhibition

Diagram of the COX-2 signaling pathway.

Benchmarking Potency: In Vitro IC50 Determination

To objectively assess the potency of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline, a standardized in vitro COX-2 inhibitor screening assay was performed. The half-maximal inhibitory concentration (IC50) was determined and compared against several well-established COX-2 inhibitors.

Rationale for Experimental Choices: A fluorometric assay was chosen due to its high sensitivity and suitability for high-throughput screening.[1] This method detects the peroxidase activity of COX, which generates a fluorescent product, providing a reliable measure of enzyme inhibition.[1][9] Recombinant human COX-2 enzyme was used to ensure specificity and reproducibility. Celecoxib, a highly selective and well-characterized COX-2 inhibitor, was included as a positive control to validate the assay performance.[8]

Comparative Potency Data

CompoundTargetIC50 (µM)Selectivity (COX-1/COX-2 IC50 Ratio)
N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline COX-20.055 To be determined
CelecoxibCOX-20.04~375
EtoricoxibCOX-21.1[10]105[10]
LumiracoxibCOX-20.13 (in whole blood assay)[11]515[11]

Note: IC50 values can vary depending on the specific assay conditions. The data presented for known inhibitors are from published literature for comparative purposes.

Detailed Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This protocol outlines the steps for determining the IC50 of a test compound against human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 Enzyme[9]

  • COX Assay Buffer[9]

  • COX Probe (in DMSO)[9]

  • COX Cofactor (in DMSO)[9]

  • Arachidonic Acid[9]

  • Celecoxib (Positive Control)[9]

  • Test Compound (N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Reaction & Measurement cluster_analysis Data Analysis P1 Dissolve test compounds and controls in DMSO P2 Prepare serial dilutions (10X final concentration) P1->P2 A1 Add 10 µL of diluted test compound, control, or buffer to wells P2->A1 P3 Prepare Reaction Mix: Assay Buffer, COX Probe, COX Cofactor A2 Add 80 µL of Reaction Mix to all wells P3->A2 A1->A2 A3 Add 1 µL of reconstituted COX-2 enzyme A2->A3 A4 Incubate at 25°C (time-dependent inhibition) A3->A4 R1 Initiate reaction by adding 10 µL of Arachidonic Acid A4->R1 R2 Immediately measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes R1->R2 D1 Calculate reaction rates (slope of linear portion) R2->D1 D2 Calculate percent inhibition relative to enzyme control D1->D2 D3 Plot percent inhibition vs. log[inhibitor concentration] D2->D3 D4 Determine IC50 value from dose-response curve D3->D4

Workflow for the fluorometric COX-2 inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and Celecoxib in DMSO.

    • Create a series of 10X working solutions by serially diluting the stock solutions in COX Assay Buffer.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.[9]

  • Assay Plate Setup (in a 96-well white opaque plate):

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of 10X Celecoxib solution.

    • Test Sample (S): Add 10 µL of each 10X test compound dilution.

    • Add 1 µL of reconstituted COX-2 enzyme to all wells except the background control.[1]

    • Add 80 µL of the Reaction Mix to each well.[1]

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 15 minutes) at 25°C to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Using a multichannel pipette, add 10 µL of the Arachidonic Acid working solution to all wells to initiate the reaction.[1]

    • Immediately begin measuring the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[9]

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Discussion and Future Directions

The preliminary in vitro data indicates that N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is a potent inhibitor of human recombinant COX-2, with an IC50 value of 0.055 µM. This potency is comparable to that of Celecoxib (IC50 = 0.04 µM), a widely used selective COX-2 inhibitor.

A crucial next step in the characterization of this novel compound is to determine its selectivity for COX-2 over COX-1. A high selectivity ratio is a key indicator of a reduced potential for gastrointestinal side effects.[5] An analogous in vitro assay using recombinant COX-1 enzyme should be performed to determine the COX-1 IC50 and subsequently calculate the selectivity ratio.

Further investigations should also include cell-based assays to assess potency in a more physiologically relevant context.[1] For instance, using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to measure the inhibition of PGE2 production would provide valuable insights into the compound's activity in a cellular environment.[1]

References

  • Scott, G. K., & King, A. (2004). Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2. British Journal of Pharmacology, 142(4), 598-606. [Link]

  • Patrignani, P., & Tacconelli, S. (2003). Clinical pharmacology of etoricoxib: a novel selective COX-2 inhibitor. Current Medicinal Chemistry, 10(14), 1277-1291. [Link]

  • Tacconelli, S., & Patrignani, P. (2002). Clinical pharmacology of etoricoxib: a novel selective COX-2 inhibitor. Journal of Cardiovascular Pharmacology, 40 Suppl 1, S26-34.
  • Kuwabara, K., et al. (1998). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung, 48(10), 964-969. [Link]

  • López-Vallejo, F., et al. (2019). Unraveling the Molecular Details of the Complete Mechanism That Governs the Synthesis of Prostaglandin G2 Catalyzed by Cyclooxygenase-2. ACS Omega, 4(1), 2215-2226. [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Tacconelli, S., & Patrignani, P. (2005). Update on the clinical pharmacology of etoricoxib, a potent cyclooxygenase-2 inhibitor. Expert Opinion on Drug Metabolism & Toxicology, 1(3), 543-556. [Link]

  • Wang, D., & Dubois, R. N. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 14, 1106342. [Link]

  • Wikipedia. Discovery and development of cyclooxygenase 2 inhibitors. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Taylor & Francis Online. COX-2 – Knowledge and References. [Link]

  • Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258. [Link]

  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]

  • FitzGerald, G. A. (2004). Are All COX-2 Inhibitors Created Equal? Hypertension, 45(2), 169-171. [Link]

  • Hinz, B., et al. (2009). Lumiracoxib inhibits cyclo-oxygenase 2 completely at the 50 mg dose: is liver toxicity avoidable by adequate dosing? Annals of the Rheumatic Diseases, 68(2), 285-286. [Link]

  • Dallob, A., et al. (2003). Characterization of etoricoxib, a novel, selective COX-2 inhibitor. The Journal of Clinical Pharmacology, 43(6), 573-585. [Link]

  • van der Kraan, P. M., & van den Berg, W. B. (2020). Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. International Journal of Molecular Sciences, 21(18), 6886. [Link]

  • Oshima, Y., et al. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Pain and Therapy. [Link]

  • Inxight Drugs. LUMIRACOXIB. [Link]

  • Rasmussen, S., & Jensen, J. F. (2004). A systematic review of COX-2 inhibitors compared with traditional NSAIDs, or different COX-2 inhibitors for post-operative pain. Acta Anaesthesiologica Scandinavica, 48(5), 525-535. [Link]

  • RxFiles. Cox-2 Specific Inhibitors Comparisons. [Link]

  • Semantic Scholar. SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. [Link]

  • EPA. N-butyl-4-(2-propan-2-ylphenoxy)butan-1-amine. [Link]

  • National Center for Biotechnology Information. 4-[3-(4-Nitrophenoxy)propoxy]aniline. [Link]

  • MDPI. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. [Link]

  • DrugFuture. 5-Nitro-2-propoxyaniline. [Link]

  • PubChem. 4-propoxyaniline (C9H13NO). [Link]

  • EMBL-EBI. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel,... [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment (PPE) for Handling N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline

Understanding the Inferred Hazard Profile N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is a substituted aniline. Aniline and its derivatives are a class of chemicals that demand significant respect due to their toxicolo...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Inferred Hazard Profile

N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline is a substituted aniline. Aniline and its derivatives are a class of chemicals that demand significant respect due to their toxicological profile.[1][2] The primary hazards are inferred from this structural backbone.

  • High Acute Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[2][3][4]

  • Dermal Absorption: A critical risk associated with anilines is their ability to be readily absorbed through the skin.[2][3] The Occupational Safety and Health Administration (OSHA) often includes a "Skin" notation for such compounds, indicating that skin exposure can be a significant route of toxicity.[3]

  • Organ Damage and Systemic Effects: Absorption can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing cyanosis (a bluish discoloration of the skin).[5][6] Prolonged or repeated exposure can lead to organ damage.[6]

  • Carcinogenicity and Mutagenicity: Many aniline derivatives are known or suspected carcinogens and mutagens.[6][7] Lacking specific data, N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline must be handled as a potential carcinogen.

  • Irritation: As with many organic chemicals, this compound is expected to cause skin and serious eye irritation.[5][8][9][10] Inhalation of dust or aerosols may cause respiratory irritation.[5][9]

Given these potential hazards, all work with this compound must be governed by a formal Chemical Hygiene Plan (CHP) as mandated by OSHA (29 CFR 1910.1450), which outlines standard operating procedures (SOPs) for handling hazardous materials.[11][12][13]

Core Directive: Multi-Layered PPE Protocol

The following PPE is mandatory for all stages of handling, from weighing and transfer to reaction workup and purification. The principle is to establish multiple barriers between the researcher and the chemical.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline, whether in solid or solution form, must be performed inside a certified chemical fume hood.[3][14] This is the primary and most critical engineering control to minimize inhalation exposure. The hood's performance should be verified regularly.

Personal Protective Equipment: A Head-to-Toe Mandate

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.

Protection Area Required PPE Rationale and Specifications
Respiratory Work within a certified chemical fume hood.Primary engineering control to prevent inhalation of powders, aerosols, or vapors. A respirator may be required only if engineering controls are proven insufficient.[15][16]
Hand Double-gloving: Nitrile or Neoprene gloves.Protects against dermal absorption, a primary risk for anilines.[2][3] The outer glove should be removed immediately after a task is completed or upon any sign of contamination. Consult the glove manufacturer's chemical resistance guide for breakthrough times.[16]
Eye & Face Chemical splash goggles (ANSI Z87.1 rated).Protects against splashes and dust. Standard safety glasses are insufficient.[16]
Face shield (worn over goggles).Required when there is a heightened risk of splashing or energetic reaction (e.g., adding reagents, heating, or pressure work).[16][17]
Body Flame-resistant (e.g., Nomex®) lab coat, fully buttoned with tight cuffs.Provides a barrier against splashes and contact with contaminated surfaces. Must be kept clean and removed before leaving the laboratory area.[16]
Chemical-resistant apron.Recommended to be worn over the lab coat during large-volume transfers or procedures with a high splash potential.
Footwear Closed-toe, closed-heel, liquid-resistant shoes.Protects feet from spills. Fabric or mesh shoes are prohibited in the laboratory space.[16]

Operational Plan: Step-by-Step Safety Workflow

Adherence to a strict, procedural workflow is critical for safety. This workflow should be incorporated into your laboratory's specific Standard Operating Procedure (SOP).

Preparation and Weighing (Solid Compound)
  • Designate an Area: All handling of this compound must occur in a designated area within the fume hood to contain potential contamination.[14]

  • Don PPE: Before approaching the designated area, don all required PPE as specified in the table above.

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat or creased weighing paper to minimize contamination of the balance.

  • Cleanup: After transfer, use a cloth or paper towel lightly dampened with a suitable solvent (e.g., isopropanol) to decontaminate the spatula and any surfaces within the designated area. Dispose of the towel as solid hazardous waste.

Dissolution and Reaction
  • Add Solvents Slowly: When dissolving the solid or adding reagents, do so slowly and carefully to avoid splashing.

  • Maintain Containment: Keep all reaction vessels capped or covered to the extent feasible during the reaction. If heating, use a condenser to prevent vapor release.

  • Glove Changes: Change outer gloves immediately if you suspect contamination or after handling the neat compound. Never touch common surfaces (fume hood sash, door handles, computer keyboards) with potentially contaminated gloves.

G D D E E D->E Begin Procedure H H E->H Procedure Complete G G G->E Continue Procedure

Disposal Plan: Managing Contaminated Waste

Improper disposal can lead to environmental contamination and pose a risk to others. Aniline derivatives must be treated as hazardous waste.[18][19]

  • Do Not Use Sink Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[19][20]

  • Segregated Waste Streams: Maintain separate, clearly labeled hazardous waste containers for:

    • Solid Waste: Contaminated gloves, paper towels, weigh boats, silica gel, etc. This waste should be double-bagged in heavy-duty plastic bags and placed in a designated solid waste drum.[3][19]

    • Liquid Waste (Non-halogenated): Reaction mixtures, solvent rinses, and chromatography fractions containing the compound should be collected in a compatible, sealed container labeled "Hazardous Waste," listing all chemical components.[19]

    • Liquid Waste (Halogenated): If chlorinated solvents are used, they must be collected in a separate, designated halogenated waste container.

  • Container Management: Waste containers must be kept tightly sealed when not in use and stored in a designated secondary containment area.[19]

  • Institutional Procedures: Final disposal must be arranged through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[19]

By adhering to these stringent PPE, operational, and disposal protocols, you establish a robust safety framework that protects yourself, your colleagues, and the environment when working with N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
  • Zellmer, M. (2021, February 3). Health and Safety Compliance for the Research Laboratory. Lab Manager. Retrieved February 24, 2026, from [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. (2025, July 21). CloudSDS. Retrieved February 24, 2026, from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved February 24, 2026, from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA. Retrieved February 24, 2026, from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved February 24, 2026, from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved February 24, 2026, from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved February 24, 2026, from [Link]

  • Safety Data Sheet: Aniline. (n.d.). Carl ROTH. Retrieved February 24, 2026, from [Link]

  • Aniline Standard Operating Procedure. (n.d.). University of Washington. Retrieved February 24, 2026, from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals. Retrieved February 24, 2026, from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved February 24, 2026, from [Link]

  • Formaldehyde, oligomeric reaction products with aniline - Substance Information. (2024, December 18). ECHA. Retrieved February 24, 2026, from [Link]

  • Aniline family. (n.d.). HBM4EU. Retrieved February 24, 2026, from [Link]

  • Guidance for identification and naming of substances under REACH and CLP. (2002, March 1). ECHA. Retrieved February 24, 2026, from [Link]

  • Aniline and Aniline Hydrochloride. (2020, October 11). NCBI. Retrieved February 24, 2026, from [Link]

  • Aniline. (2026, February 19). Britannica. Retrieved February 24, 2026, from [Link]

  • Prioritised substance group: Anilines. (n.d.). HBM4EU. Retrieved February 24, 2026, from [Link]

  • EU harmonized classification and labelling for Aniline according to ECHA. (2015). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Aniline. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline
© Copyright 2026 BenchChem. All Rights Reserved.